(Rac)-SCH 563705
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKQQEVYYPCMNE-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437927 | |
| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473728-58-4 | |
| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-SCH 563705: A Technical Guide to its Mechanism of Action as a Dual CXCR1/CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SCH 563705 is a potent, orally bioavailable small molecule antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, primarily expressed on neutrophils, play a critical role in the inflammatory cascade by mediating neutrophil migration and activation in response to CXC chemokines such as Interleukin-8 (IL-8) and Gro-α. By competitively inhibiting ligand binding to CXCR1 and CXCR2, this compound effectively abrogates the downstream signaling pathways responsible for chemotaxis and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, impact on signaling pathways, and functional effects on neutrophil activity. Detailed experimental protocols and quantitative data are presented to support its characterization as a dual CXCR1/CXCR2 antagonist.
Core Mechanism of Action: CXCR1/CXCR2 Antagonism
This compound functions as a competitive antagonist at two key chemokine receptors: CXCR1 (also known as IL-8 receptor alpha, IL-8RA) and CXCR2 (IL-8 receptor beta, IL-8RB). These G-protein coupled receptors (GPCRs) are activated by ELR+ CXC chemokines, most notably IL-8 (CXCL8), which binds to both receptors, and other chemokines like Gro-α (CXCL1), which primarily binds to CXCR2. The binding of these chemokines initiates a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all central processes in inflammation.
This compound positions itself within the ligand-binding pocket of these receptors, preventing the binding of their cognate chemokines and thereby inhibiting receptor activation and downstream signaling.
Quantitative Analysis of Receptor Binding and Functional Inhibition
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for both CXCR1 and CXCR2.
| Parameter | Receptor | Value (nM) | Assay Type |
| Ki | CXCR1 | 3 | Radioligand Binding Assay |
| CXCR2 | 1 | Radioligand Binding Assay | |
| IC50 | CXCR1 | 7.3 | Competitive Binding Assay |
| CXCR2 | 1.3 | Competitive Binding Assay | |
| IC50 | Human Neutrophil Migration (vs. 3nM IL-8) | 37 | Chemotaxis Assay |
| IC50 | Human Neutrophil Migration (vs. 30nM Gro-α) | 0.5 | Chemotaxis Assay |
| IC50 | Mouse CXCR2 | 5.2 | Competitive Binding Assay |
Data compiled from Chao J, et al. Bioorg Med Chem Lett. 2007 Jul 1;17(13):3778-83.[1]
Signaling Pathways Modulated by this compound
Upon chemokine binding, CXCR1 and CXCR2 couple to inhibitory G-proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, the Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively orchestrate the cellular responses required for chemotaxis, such as actin polymerization and cell adhesion.
This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream signaling cascades.
Experimental Protocols
The following are representative protocols for the key assays used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for CXCR1 and CXCR2.
Materials:
-
HEK293 cells stably expressing human CXCR1 or CXCR2.
-
Cell membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radioligand: [125I]-IL-8.
-
This compound at various concentrations.
-
Non-specific binding control (e.g., high concentration of unlabeled IL-8).
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing either CXCR1 or CXCR2.
-
In a 96-well plate, add cell membranes, [125I]-IL-8, and varying concentrations of this compound or control.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Chemoattractant: IL-8 or Gro-α.
-
This compound at various concentrations.
-
Assay medium (e.g., HBSS with BSA).
-
Cell staining and counting equipment.
Procedure:
-
Isolate neutrophils from healthy human blood.
-
Place the chemoattractant (IL-8 or Gro-α) in the lower chamber of the chemotaxis plate.
-
In the upper chamber, add the neutrophil suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubate the plate to allow for neutrophil migration through the membrane.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in multiple fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.
References
The Discovery and Synthesis of (Rac)-SCH 563705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SCH 563705 is a potent, orally bioavailable antagonist of the CXCR1 and CXCR2 chemokine receptors, which play a crucial role in inflammatory responses. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of the synthetic pathway and mechanism of action. The information presented is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Chemokine receptors, particularly CXCR1 and CXCR2, are key mediators of neutrophil recruitment and activation at sites of inflammation. Their involvement in a range of inflammatory diseases has made them attractive targets for therapeutic intervention. This compound emerged from a medicinal chemistry campaign aimed at identifying small molecule antagonists of these receptors with favorable pharmacological properties. This document details the scientific journey from lead identification to the synthesis of this promising compound.
Discovery and Biological Activity
This compound was identified as a potent dual antagonist of CXCR1 and CXCR2. The discovery was reported in a 2007 publication in Bioorganic & Medicinal Chemistry Letters by Chao et al., where the compound is referred to as "Compound 16"[1]. The key biological activity data for this compound are summarized in the table below.
Table 1: Biological Activity of this compound
| Target | Assay | Value | Reference |
| CXCR2 | Ki | 1 nM | [1] |
| CXCR2 | IC50 | 1.3 nM | [1] |
| CXCR1 | Ki | 3 nM | [1] |
| CXCR1 | IC50 | 7.3 nM | [1] |
| Gro-α induced hPMN migration (CXCR2) | Chemotaxis IC50 | 0.5 nM | [1] |
| IL-8 induced hPMN migration (CXCR1) | Chemotaxis IC50 | 37 nM | [1] |
Synthesis of this compound
The synthesis of this compound is centered around the construction of a substituted cyclobutenedione core. The overall synthetic strategy involves the sequential reaction of a squarate derivative with two different amine-containing fragments.
Synthetic Scheme
The following diagram illustrates the synthetic pathway for this compound.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3-ethoxy-4-(1-(5-isopropylfuran-3-yl)propylamino)cyclobut-3-ene-1,2-dione (Intermediate A)
-
To a solution of diethyl squarate in ethanol, add triethylamine.
-
Slowly add a solution of 1-(5-isopropylfuran-3-yl)propan-1-amine in ethanol.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate A.
Step 2: Synthesis of this compound
-
To a solution of Intermediate A in ethanol, add triethylamine.
-
Add 3-amino-4-hydroxy-N,N-dimethylbenzamide to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Mechanism of Action
This compound acts as a negative allosteric modulator of the CXCR1 and CXCR2 receptors. It binds to a site distinct from the orthosteric site where endogenous chemokines like IL-8 and Gro-α bind. This allosteric binding induces a conformational change in the receptor that prevents G-protein coupling and downstream signaling, thereby inhibiting neutrophil chemotaxis and activation.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a well-characterized dual antagonist of CXCR1 and CXCR2 with potent in vitro activity and oral bioavailability. The synthetic route is accessible and relies on the versatile chemistry of squaric acid derivatives. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and synthesis of this compound, which can serve as a valuable starting point for further research and development in the area of chemokine receptor modulation.
References
(Rac)-SCH 563705: A Technical Guide to its Core Properties and a Potent CXCR1/CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SCH 563705 is the racemic mixture of SCH 563705, a potent, orally bioavailable, small-molecule antagonist of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors and their ligands, such as interleukin-8 (IL-8), are pivotal mediators of neutrophil recruitment and activation, playing a central role in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the basic properties of this compound, including its mechanism of action, key pharmacological data, relevant experimental protocols, and the associated signaling pathways.
Core Properties and Pharmacological Data
This compound acts as a competitive antagonist at CXCR1 and CXCR2, preventing the binding of endogenous chemokine ligands like IL-8 and GRO-α. This inhibition blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and activation at sites of inflammation.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₃H₂₇N₃O₅ |
| Molecular Weight | 425.48 g/mol |
| CAS Number | 473728-58-4 (for SCH 563705) |
| Appearance | Solid |
Pharmacological Data
The following table summarizes the in vitro potency of SCH 563705, the active component of the racemic mixture.
| Parameter | Target | Value |
| IC₅₀ | Human CXCR1 | 7.3 nM |
| Human CXCR2 | 1.3 nM | |
| Kᵢ | Human CXCR1 | 3 nM |
| Human CXCR2 | 1 nM |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) values are critical measures of a drug's potency.
Pharmacokinetic Profile
SCH 563705 has demonstrated favorable oral pharmacokinetic profiles in several preclinical species, indicating its potential for systemic administration. While a comprehensive public database of all pharmacokinetic parameters is not available, studies have reported good oral bioavailability in mice, rats, dogs, and monkeys.
Mechanism of Action and Signaling Pathway
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate intracellular signaling pathways that are crucial for neutrophil function. This compound blocks these initial activation steps.
CXCR1/CXCR2 Signaling Cascade
The binding of chemokines such as IL-8 to CXCR1 and CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The Gα and Gβγ subunits dissociate and activate downstream effector molecules, culminating in a cellular response. The key pathways involved are:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to calcium mobilization and activation of PKC, which is essential for degranulation and the oxidative burst.
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Plays a critical role in cell survival and migration.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Involved in cell proliferation, differentiation, and inflammation.
-
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: Also contributes to the inflammatory response.
Caption: CXCR1/CXCR2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections detail standardized protocols for key in vitro and in vivo assays relevant to the evaluation of CXCR1/CXCR2 antagonists like this compound.
In Vitro: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in a suitable assay buffer.
-
Assay Setup:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add chemoattractant (e.g., 10 nM IL-8) to the lower wells of the chamber.
-
In the upper wells, add the isolated neutrophils pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Caption: Workflow for a Neutrophil Chemotaxis Assay.
In Vivo: Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model is a rapid and widely used model of inflammatory arthritis that is dependent on neutrophil infiltration into the joints.
Methodology:
-
Animals: Use susceptible mouse strains (e.g., BALB/c or C57BL/6).
-
Induction of Arthritis:
-
On day 0, administer an arthritogenic cocktail of monoclonal antibodies against type II collagen via intraperitoneal (i.p.) injection.
-
On day 3, administer a booster of lipopolysaccharide (LPS) (i.p.) to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
Administer this compound orally at various doses (e.g., 1-30 mg/kg) or vehicle control. Dosing can be prophylactic (starting on day 0) or therapeutic (starting after the onset of clinical signs). A typical dosing regimen would be once or twice daily.
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling.
-
Measure paw thickness using a digital caliper.
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 10-14), euthanize the mice and collect the paws.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and vehicle control groups to determine the efficacy of this compound.
Caption: Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR1/CXCR2 axis in inflammatory and immunological processes. Its potent antagonist activity and oral bioavailability make it a relevant compound for preclinical studies in a variety of disease models where neutrophil-mediated inflammation is a key pathological driver. The information and protocols provided in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the study and application of this compound.
(Rac)-SCH 563705: A Technical Guide to a Potent CXCR1/2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-SCH 563705 is a potent, orally bioavailable small molecule antagonist of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). This document provides a comprehensive technical overview of its chemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a racemic mixture. The chemical structure, molecular formula, and other key identifiers are presented below.
| Property | Value |
| IUPAC Name | 2-hydroxy-N,N-dimethyl-3-({2-[((1R)-1-(5-methyl-2-furyl)propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)benzamide |
| CAS Number | 473728-58-4 |
| Molecular Formula | C₂₃H₂₇N₃O₅ |
| Molecular Weight | 425.48 g/mol |
| SMILES | CC--INVALID-LINK--NC2=C(NC3=C(O)C(=CC=C3)C(=O)N(C)C)C(=O)C2=O |
| InChI Key | DGKQQEVYYPCMNE-OAHLLOKOSA-N[1] |
Biological Activity
This compound is a potent dual antagonist of CXCR1 and CXCR2, receptors that play a crucial role in inflammatory responses by mediating neutrophil migration.
In Vitro Antagonist Potency
The inhibitory activity of this compound has been quantified through various in vitro assays.
| Target | Assay Type | Ligand | Cell Line | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Human CXCR2 | Radioligand Binding | [¹²⁵I]IL-8 | CHO | 1.3 | 1 | [2] |
| Human CXCR1 | Radioligand Binding | [¹²⁵I]IL-8 | CHO | 7.3 | 3 | [2] |
| Mouse CXCR2 | Radioligand Binding | - | - | 5.2 | - | [2] |
Functional Antagonism: Chemotaxis Inhibition
This compound effectively inhibits neutrophil migration induced by CXCR1 and CXCR2 ligands.
| Ligand | Ligand Concentration (nM) | Cell Type | IC₅₀ (nM) | Reference |
| Gro-α (CXCL1) | 30 | Human Neutrophils | 0.5 | [2] |
| IL-8 (CXCL8) | 3 | Human Neutrophils | 37 | [2] |
Mechanism of Action: Inhibition of the CXCR1/2 Signaling Pathway
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon binding their cognate chemokines (e.g., IL-8, Gro-α), they activate intracellular signaling cascades, leading to chemotaxis, degranulation, and other pro-inflammatory responses in neutrophils. This compound acts as a competitive antagonist, blocking the binding of these chemokines to the receptors and thereby inhibiting downstream signaling.
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for CXCR1 and CXCR2
This protocol describes the methodology to determine the binding affinity of this compound to human CXCR1 and CXCR2.
Caption: Workflow for the CXCR1/2 radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human CXCR1 or human CXCR2 are prepared by standard cell lysis and centrifugation methods.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]IL-8 and varying concentrations of this compound in a suitable binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled IL-8.
-
Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter plate.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value. The Kᵢ value is calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This protocol outlines the procedure to assess the functional antagonism of this compound on neutrophil migration.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with a buffer containing a specific concentration of a chemoattractant (Gro-α or IL-8).
-
Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.
-
Cell Loading: The treated neutrophils are placed in the upper wells of the chemotaxis chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow cell migration towards the chemoattractant.
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower wells is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.
Pharmacokinetics
This compound has demonstrated good oral pharmacokinetic profiles in various animal models, including rats, mice, monkeys, and dogs. In vivo studies have shown that oral administration of SCH 563705 can lead to a dose-dependent elevation in plasma levels of CXCL1, consistent with its mechanism as a CXCR2 antagonist.[2]
Conclusion
This compound is a well-characterized, potent, and orally bioavailable dual antagonist of CXCR1 and CXCR2. Its ability to inhibit neutrophil migration makes it a valuable tool for research into inflammatory diseases and a potential lead compound for therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
(Rac)-SCH 563705: An In-depth Technical Guide to its In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of (Rac)-SCH 563705, a potent antagonist of the chemokine receptors CXCR1 and CXCR2. The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery. This document details the inhibitory activity of this compound, the experimental methodologies used to determine this activity, and the associated cell signaling pathways.
Core Efficacy: Quantitative In Vitro Data
This compound has been demonstrated to be a potent inhibitor of both CXCR1 and CXCR2. Its in vitro activity has been characterized through radioligand binding assays and functional cell-based assays, such as chemotaxis.
| Target | Assay Type | Ligand | Cell Line | Parameter | Value (nM) |
| CXCR1 | Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells | Ki | 3 |
| CXCR2 | Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells | Ki | 1 |
| CXCR1 | Chemotaxis | IL-8 | Human Neutrophils | IC₅₀ | 37 |
| CXCR2 | Chemotaxis | Gro-α | Human Neutrophils | IC₅₀ | 0.5 |
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
Radioligand Binding Assay (CXCR1/CXCR2)
This protocol outlines the methodology for determining the binding affinity (Ki) of this compound to CXCR1 and CXCR2 receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human CXCR1 or CXCR2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at approximately 80-90% confluency.
-
Cell pellets are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Assay:
-
The competitive binding assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of the radioligand [¹²⁵I]-IL-8, and varying concentrations of the unlabeled competitor, this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled IL-8.
-
The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
(Rac)-SCH 563705: A Technical Guide to its Binding Affinity for CXCR1 and CXCR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of (Rac)-SCH 563705, a potent antagonist of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). This document details the compound's binding affinity, the experimental protocols for its determination, and the associated signaling pathways, offering a valuable resource for researchers in inflammation, immunology, and oncology.
Core Data Presentation: Binding Affinity of SCH 563705
This compound is a racemic mixture. The active enantiomer, SCH 563705, demonstrates high affinity for both human CXCR1 and CXCR2. The following table summarizes the key quantitative data for its binding and functional antagonism.
| Parameter | Receptor | Value | Ligand (for functional assay) | Reference |
| IC50 | Human CXCR1 | 7.3 nM | IL-8 (CXCL8) | [1] |
| Human CXCR2 | 1.3 nM | Gro-α (CXCL1) | [1] | |
| Mouse CXCR2 | 5.2 nM | Not Specified | [1] | |
| Ki | Human CXCR1 | 3 nM | IL-8 (CXCL8) | [1] |
| Human CXCR2 | 1 nM | Gro-α (CXCL1) | [1] | |
| Chemotaxis IC50 | Human Neutrophils | 37 nM | 3 nM IL-8 (CXCL8) | [1] |
| Human Neutrophils | 0.5 nM | 30 nM Gro-α (CXCL1) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the likely experimental protocols used to determine the binding affinity and functional activity of SCH 563705, based on standard practices for GPCR antagonists.
Radioligand Binding Assay (for IC50 and Ki determination)
This protocol describes a competitive binding assay to determine the affinity of a test compound (SCH 563705) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells stably transfected with human CXCR1 or CXCR2 are cultured to 80-90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The cell suspension is homogenized and then centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Cell membranes expressing either CXCR1 or CXCR2.
-
A fixed concentration of a radiolabeled ligand (e.g., 125I-CXCL8 for CXCR1, 125I-CXCL1 for CXCR2).
-
A range of concentrations of the unlabeled competitor, SCH 563705.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The percentage of specific binding is plotted against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neutrophil Chemotaxis Assay (for functional antagonism)
This functional assay assesses the ability of SCH 563705 to inhibit the migration of neutrophils towards a chemoattractant, a key biological function mediated by CXCR1 and CXCR2. A common method for this is the Boyden chamber assay.[2][3][4][5][6]
1. Neutrophil Isolation:
-
Human neutrophils are isolated from the whole blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
The purity of the neutrophil population is assessed, for example, by flow cytometry using a marker like CD15.[2]
2. Boyden Chamber Setup:
-
A Boyden chamber or a similar transwell system with a microporous membrane (e.g., 5.0 µm pore size) is used.[2][4]
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., IL-8/CXCL8 or Gro-α/CXCL1) and varying concentrations of SCH 563705.
-
The isolated neutrophils are seeded into the upper chamber.
3. Incubation and Migration:
-
The chamber is incubated (e.g., for 1 hour at 37°C in a 5% CO2 incubator) to allow the neutrophils to migrate through the membrane towards the chemoattractant.[2]
4. Quantification of Migration:
-
The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by:
5. Data Analysis:
-
The number of migrated cells is plotted against the concentration of SCH 563705.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemokine-induced neutrophil migration, is calculated.
Signaling Pathways and Experimental Workflows
CXCR1/CXCR2 Signaling Pathways
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon binding to their chemokine ligands (like CXCL8 and CXCL1), activate intracellular signaling cascades leading to cellular responses such as chemotaxis, degranulation, and angiogenesis.[7] The primary signaling pathway involves the Gαi subunit of the heterotrimeric G-protein.
Caption: Simplified CXCR1/CXCR2 G-protein coupled signaling cascade.
Experimental Workflow for CXCR1/CXCR2 Antagonist Validation
The validation of a potential CXCR1/CXCR2 antagonist like SCH 563705 typically follows a multi-step workflow, progressing from in vitro binding and functional assays to more complex cellular and in vivo models.
Caption: General experimental workflow for CXCR1/CXCR2 antagonist validation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. criver.com [criver.com]
- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Pathways of SCH 51344, an Inhibitor of Rac-Mediated Cellular Morphology
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by SCH 51344, a pyrazoloquinoline derivative. While the initial query concerned "(Rac)-SCH 563705," no such compound has been identified in the scientific literature. Consequently, this document focuses on SCH 51344, a well-characterized inhibitor of the Ras/Rac-mediated cell morphology pathway, making it a relevant and informative substitute.
SCH 51344 was initially identified for its ability to revert the transformed phenotype of Ras-mutated cells.[1][2] Its mechanism of action is notable for its specificity: it inhibits the formation of membrane ruffles, a cellular process driven by the Rac GTPase, without affecting the canonical Ras-activated ERK and JNK signaling cascades.[1][3][4] This selective action on a downstream effector pathway of Ras provided early evidence of a novel anti-cancer strategy. More recent research has unveiled a direct molecular target of SCH 51344: the human mutT homolog 1 (MTH1), also known as NUDT1, a nucleotide pool sanitizing enzyme. By inhibiting MTH1, SCH 51344 induces an accumulation of damaged nucleotides within cancer cells, leading to DNA damage and subsequent cell death.[5]
This guide will detail the dual mechanism of SCH 51344, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers investigating cancer cell signaling and professionals involved in the development of novel therapeutics.
Core Signaling Pathways Modulated by SCH 51344
SCH 51344 exerts its biological effects through two primary mechanisms: the inhibition of the Rac-mediated cell morphology pathway and the inhibition of the MTH1 enzyme.
Inhibition of the Rac-Mediated Membrane Ruffling Pathway
Ras proteins, upon activation, engage multiple downstream effector pathways. One of these pathways involves the activation of the Rho family GTPase, Rac. Activated Rac, in turn, orchestrates the reorganization of the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are critical for cell motility and invasion.[1][3]
SCH 51344 specifically disrupts this signaling axis downstream of Rac.[1][4] This leads to a reversal of the transformed morphology of Ras-activated cells and an inhibition of their anchorage-independent growth.[2][6] Importantly, SCH 51344 does not affect the activation of the ERK or JNK MAP kinase pathways, which are also downstream of Ras, highlighting the specificity of its action.[1][4]
Caption: SCH 51344 selectively inhibits the Rac-mediated cytoskeletal changes.
Inhibition of the MTH1 Nucleotide Sanitizing Enzyme
A significant breakthrough in understanding the mechanism of SCH 51344 was the identification of MTH1 as a direct and potent target.[5] MTH1 is a crucial enzyme for cancer cell survival as it hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA. Cancer cells often exhibit a high level of reactive oxygen species (ROS), which leads to an increased pool of oxidized nucleotides.
By inhibiting MTH1, SCH 51344 allows for the incorporation of these damaged nucleotides into the DNA of cancer cells during replication. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. This mechanism of action is particularly effective in cancer cells due to their elevated oxidative stress and reliance on MTH1 for survival.
Caption: SCH 51344 inhibits MTH1, leading to DNA damage and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for SCH 51344 in various assays.
| Activity | Assay Type | Cell Line/System | Value | Reference |
| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | Ras-transformed NIH 3T3 cells | IC50 ~ 15 µM | |
| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | H-ras-NIH 3T3 | IC50 ~ 10 µM | [7] |
| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | DLD-1 (human colon) | IC50 ~ 25 µM | [7] |
| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | AsPC-1 (human pancreas) | IC50 ~ 25 µM | [7] |
| Inhibition of Membrane Ruffling | Microinjection and Immunofluorescence | REF-52 Fibroblasts | Effective at 5-25 µM | |
| MTH1 Inhibition | Enzymatic Assay | Recombinant Human MTH1 | Kd = 49 nM | [5] |
| MTH1 Catalytic Inhibition | Enzymatic Assay | Recombinant Human MTH1 | IC50 (dGTP) = 215 nM | |
| MTH1 Catalytic Inhibition | Enzymatic Assay | Recombinant Human MTH1 | IC50 (8-oxo-dGTP) = 410 nM | |
| MTH1 Catalytic Inhibition | Enzymatic Assay | Recombinant Human MTH1 | IC50 (2-OH-dATP) = 675 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on SCH 51344 are provided below.
Soft Agar Colony Formation Assay
This assay is fundamental for assessing the anchorage-independent growth of transformed cells, a hallmark of cancer.[8]
Methodology:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar): A 1.2% agar solution in sterile water is prepared and autoclaved. After cooling to 42°C, it is mixed with an equal volume of 2x concentrated cell culture medium (e.g., DMEM with 20% FBS) to a final concentration of 0.6% agar in 1x medium. This mixture is dispensed into 6-well plates and allowed to solidify.
-
Top Agar Layer (0.3% Agar): Cells are harvested and resuspended in complete medium. A 2x concentrated solution of SCH 51344 in complete medium is prepared. Equal volumes of the cell suspension and the 2x SCH 51344 solution are mixed. This cell/inhibitor suspension is then mixed with an equal volume of 0.6% low-melting-point agar (at 42°C) to achieve a final agar concentration of 0.3%.
-
-
Plating: The cell/agar mixture is layered on top of the solidified bottom agar layer.
-
Incubation: Plates are incubated at 37°C in a humidified 5% CO2 incubator for 2-3 weeks. The cells are fed twice a week with a complete medium containing the appropriate concentration of SCH 51344 or vehicle.
-
Staining and Quantification: After the incubation period, colonies are stained with 0.005% Crystal Violet in PBS for 1 hour. The number and size of colonies are quantified using a light microscope or an automated colony counter. The IC50 value is calculated as the concentration of SCH 51344 that causes a 50% reduction in colony formation.
Membrane Ruffling Assay (Phalloidin Staining)
This assay directly visualizes the effect of SCH 51344 on the actin cytoskeleton and membrane ruffling.[8]
Methodology:
-
Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate to achieve 60-70% confluency the following day.
-
Treatment: Cells are treated with various concentrations of SCH 51344 or a vehicle control for a specified duration. To induce membrane ruffling, cells can be stimulated with a growth factor such as EGF or PDGF prior to fixation.
-
Fixation and Permeabilization: Cells are washed with pre-warmed PBS, fixed with 4% paraformaldehyde in PBS, and then permeabilized with 0.1% Triton X-100 in PBS.
-
Staining: The actin cytoskeleton is stained by incubating the cells with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA.
-
Microscopy: The coverslips are mounted on glass slides, and the cells are visualized using fluorescence microscopy. Changes in cell morphology and the presence or absence of membrane ruffles are documented.
MTH1 Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory effect of SCH 51344 on the catalytic activity of the MTH1 enzyme.[9]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA is prepared. Recombinant human MTH1 enzyme is added to the buffer. SCH 51344 is added at various concentrations to the reaction mixture, with a control containing no inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate, such as 8-oxo-dGTP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Detection of Product: The amount of product generated (e.g., 8-oxo-dGMP) is measured. This can be done using various methods, such as HPLC or a coupled-enzyme assay that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The percentage of MTH1 inhibition is calculated for each concentration of SCH 51344. The IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of SCH 51344.
Conclusion
SCH 51344 is a valuable research tool for dissecting the complex signaling networks downstream of Ras and Rac. Its dual mechanism of action, involving the inhibition of Rac-mediated cytoskeletal reorganization and the targeting of the MTH1 nucleotide sanitation pathway, makes it a compound of significant interest for the development of novel anti-cancer therapeutics. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting these critical cancer cell vulnerabilities.
References
- 1. SCH 51344, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCH 51344 inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCH 51344 | MTH1 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of p38 MAP Kinase Inhibitors in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of p38 mitogen-activated protein kinase (MAPK) inhibitors in modulating the inflammatory response. While the specific compound "(Rac)-SCH 563705" did not yield specific public data, this document synthesizes the available scientific information on the broader class of p38 MAPK inhibitors, their mechanism of action, and the experimental methodologies used to evaluate their efficacy.
Core Mechanism of Action
p38 MAP kinases are a class of serine/threonine protein kinases that play a pivotal role in cellular responses to external stress signals, including inflammatory stimuli.[1] Activation of the p38 MAPK pathway is strongly associated with the production of pro-inflammatory cytokines and cell death.[2] Consequently, inhibitors of p38 MAPK have been investigated as potential therapeutic agents for a variety of inflammatory and other diseases.[1] The primary mechanism by which these inhibitors exert their anti-inflammatory effects is by blocking the phosphorylation of downstream substrates, thereby suppressing the production of key inflammatory mediators.
Key Signaling Pathway
The p38 MAPK signaling cascade is a critical component of the cellular inflammatory response. Upon activation by various stressors, upstream kinases phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including transcription factors and other kinases, leading to the expression of pro-inflammatory genes.
Quantitative Data on p38 MAPK Inhibitors
The following tables summarize quantitative data on the efficacy of various p38 MAPK inhibitors from different experimental models.
| Compound | Assay Type | Cell/Model System | Endpoint Measured | IC50 / Effect | Reference |
| p38 MAPK Inhibitor (Scios Inc.) | In vivo glaucoma model | Dark Agouti rats with ocular hypertension | Retinal Ganglion Cell (RGC) apoptosis | 200 nM significantly reduced RGC apoptosis | [2] |
| Compound 10 | p38α kinase inhibitory assay | Biochemical assay | Inhibition of p38α kinase activity | IC50: 3.37 ± 0.24 μM | [1] |
| Compound 10 | Cell proliferation assay | MDA-MB-231 TNBC cells | Inhibition of cell proliferation | IC50: 8.21 ± 1.24 μM | [1] |
| Compound 10 | Cell proliferation assay | MDA-MB-468 TNBC cells | Inhibition of cell proliferation | IC50: 10.08 ± 2.11 μM | [1] |
| SB203580 | In vitro kinase assay | Biochemical assay | Inhibition of p38α MAP kinase | IC50: 0.50 μM | [3] |
| Compound 9i | In vitro kinase assay | Biochemical assay | Inhibition of p38α MAP kinase | IC50: 0.04 μM | [3] |
| In Vivo Model | p38 Inhibitor Dose | Treatment Duration | Observed Effect | p-value | Reference |
| Ocular Hypertension (Rat) | 200 nM (intravitreal) | 1.5 weeks | 63.4% reduction in RGC apoptosis vs. control | p = 0.028 | [2] |
| Ocular Hypertension (Rat) | 200 nM (intravitreal) | 3 weeks | 43.1% reduction in RGC apoptosis vs. control | p = 0.017 | [2] |
| Ocular Hypertension (Rat) | 200 nM (intravitreal) | 8 weeks | 18.3% reduction in RGC apoptosis vs. control | Not significant | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the role of p38 MAPK inhibitors in inflammation.
1. p38 MAP Kinase Assay (High-Content Screening)
This assay is designed to quantify the phosphorylation state of endogenous cellular p38 MAPK at Thr180/Tyr182, which is a direct measure of its activation.[4]
-
Cell Seeding: Plate cells in a 96-well microplate and incubate for 24-48 hours.[4]
-
Compound Treatment: Introduce test compounds (p38 inhibitors) and control compounds (e.g., Anisomycin as an activator, SB 202190 as a known inhibitor) at various concentrations.[4]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative and then permeabilize the cell membranes.
-
Immunostaining: Incubate with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182), followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content screening platform. Analyze the images to quantify the fluorescence intensity, which corresponds to the level of p38 phosphorylation.[4]
2. In Vitro Kinase Inhibitory Assay (ADP-Glo™)
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of p38 MAP kinase.[1]
-
Reaction Setup: Combine the p38α kinase, a suitable substrate (e.g., ATF-2), and ATP in a reaction buffer.
-
Compound Addition: Add the test inhibitor compound at varying concentrations.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[1]
3. Immunoblotting for MAP Kinase Substrate Phosphorylation
This technique is used to assess the phosphorylation status of downstream substrates of p38 MAPK, providing a measure of the inhibitor's effect on the signaling pathway within a cellular context.[5]
-
Cell Lysis: Treat cells with the p38 inhibitor and a stimulus, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a p38 substrate (e.g., phospho-MAPKAPK-2). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: Use a chemiluminescent substrate to detect the HRP and capture the signal on film or with a digital imager.[5]
-
Quantification: Use densitometry to quantify the band intensities.[5]
Role in Neutrophil Function
Neutrophils are key players in the innate immune response and their function is intricately linked to inflammatory processes.[6] Dysregulated neutrophil activity can contribute to tissue damage and hyperinflammation.[6] Bioactive sphingolipids, for instance, regulate multiple aspects of neutrophil development and function, including migration and effector functions like phagocytosis and the production of reactive oxygen species.[7] The calcineurin-nuclear factor of activated T cells (NFAT) signaling pathway is emerging as a crucial link between neutrophil activation and inflammatory cytokine production.[6] While direct studies on "this compound" and neutrophil function are unavailable, the broader class of p38 MAPK inhibitors would be expected to modulate neutrophil-mediated inflammation by inhibiting cytokine production and other activation-dependent processes.
References
- 1. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunosuppression Affects Neutrophil Functions: Does Calcineurin-NFAT Signaling Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipids in neutrophil function and inflammatory responses: mechanisms and implications for intestinal immunity and inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (Rac)-SCH 563705: A Potent Dual CXCR1/CXCR2 Antagonist
(Rac)-SCH 563705 has emerged as a potent, orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. Preclinical research has demonstrated its significant potential in modulating inflammatory responses through the inhibition of neutrophil migration. This technical guide provides a comprehensive overview of the core preclinical findings for this compound, including its in vitro potency, functional activity, and a summary of its pharmacokinetic profile across multiple species.
In Vitro Pharmacology
This compound exhibits high affinity and potent inhibitory activity against both human CXCR1 and CXCR2. The compound's inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined through rigorous in vitro assays.
Receptor Binding Affinity and Functional Inhibition
Binding affinity studies demonstrate that this compound is a potent dual antagonist of both CXCR1 and CXCR2. Furthermore, it has been shown to be a potent inhibitor of mouse CXCR2.[1]
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value (nM) |
| Human CXCR2 | Ki | 1 |
| Human CXCR2 | IC50 | 1.3 |
| Human CXCR1 | Ki | 3 |
| Human CXCR1 | IC50 | 7.3 |
| Mouse CXCR2 | IC50 | 5.2 |
Data sourced from MedChemExpress product information.[1]
Inhibition of Neutrophil Chemotaxis
The functional antagonism of this compound was evaluated through its ability to inhibit neutrophil migration induced by the chemokines Gro-α (CXCL1) and IL-8 (CXCL8), which are ligands for CXCR2 and CXCR1/2 respectively. The compound demonstrated potent inhibition of human neutrophil chemotaxis.[1]
Table 2: Inhibition of Human Neutrophil Chemotaxis by this compound
| Chemoattractant (Concentration) | IC50 (nM) |
| Gro-α (30 nM) | 0.5 |
| IL-8 (3 nM) | 37 |
Data sourced from MedChemExpress product information.[1]
In Vivo Pharmacology
Preclinical in vivo studies have confirmed the oral bioavailability and biological activity of this compound in various animal models.
Pharmacokinetic Profile
This compound has demonstrated good oral pharmacokinetic profiles in rats, mice, monkeys, and dogs.[1] While specific quantitative parameters such as Cmax, Tmax, AUC, and absolute bioavailability from the primary literature are not publicly available in the retrieved search results, the consistent reporting of its oral activity across multiple species underscores its potential for systemic administration.
In Vivo Effects on Neutrophils and Chemokines
Oral administration of this compound in in vivo models has been shown to impact circulating neutrophil populations and chemokine levels, consistent with its mechanism of action as a CXCR1/2 antagonist.
-
A 50 mg/kg oral dose of this compound was found to reduce the frequency of Ly6G+ Ly6C+ neutrophils in the blood, while the levels of Ly6G-Ly6Chi monocytes remained unchanged.[1]
-
Treatment with this compound at oral doses ranging from 3-30 mg/kg resulted in a dose-dependent increase in plasma levels of CXCL1.[1]
Experimental Protocols
While the full detailed experimental protocols from the primary research publications are not available in the public domain, the following sections outline the general methodologies typically employed for the key experiments cited.
CXCR1/CXCR2 Radioligand Binding Assay
The binding affinity of this compound for CXCR1 and CXCR2 is typically determined using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably transfected to express either human CXCR1 or CXCR2.
-
Binding Reaction: The membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., 125I-IL-8) and a range of concentrations of the unlabeled test compound, this compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
The ability of this compound to inhibit neutrophil migration is assessed using a chemotaxis assay, often employing a Boyden chamber or a similar multi-well migration plate.
Caption: Workflow for a neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as density gradient centrifugation.
-
Compound Incubation: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
Chemotaxis Setup: A chemoattractant (e.g., IL-8 or Gro-α) is placed in the lower wells of a chemotaxis chamber. The pre-incubated neutrophils are then added to the upper wells, which are separated from the lower wells by a porous membrane.
-
Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, the number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the migrated cells and measuring the activity of an enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The results are used to generate a dose-response curve, and the IC50 for the inhibition of chemotaxis is calculated.
Signaling Pathway
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon binding of their cognate chemokines, they activate intracellular signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the release of reactive oxygen species. This compound, as an antagonist, blocks the binding of these chemokines, thereby inhibiting the downstream signaling events.
Caption: Simplified CXCR1/2 signaling leading to chemotaxis.
References
Methodological & Application
Application Notes and Protocols for (Rac)-SCH 563705 In Vitro Assays
These application notes provide detailed protocols for the in vitro evaluation of (Rac)-SCH 563705, a potential inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The protocols are intended for researchers, scientists, and drug development professionals.
ACAT is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity is implicated in various diseases, including atherosclerosis and Alzheimer's disease. ACAT exists in two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is found ubiquitously, while ACAT2 is primarily located in the liver and intestines.[1]
The following protocols describe common in vitro methods to assess the inhibitory activity of compounds like this compound against ACAT.
Data Presentation
Table 1: Representative IC50 Values for ACAT Inhibitors
| Compound | Target | Assay System | IC50 (nM) | Reference |
| DuP 128 | ACAT | Rat hepatic microsomes | 10 | [2] |
| T-2591 | ACAT | Rabbit intestine microsomes | 260 | [3] |
| T-2591 | ACAT | Rabbit liver microsomes | 4600 | [3] |
| T-2591 | ACAT | Rabbit aorta microsomes | 4100 | [3] |
| T-2591 | ACAT | J774 A.1 macrophages | 67 | [3] |
| CI-976 | ACAT | J774 A.1 macrophages | 4100 | [3] |
Experimental Protocols
Cell-Free ACAT Inhibition Assay using Radiolabeled Substrate
This protocol outlines a method to determine the inhibitory activity of a compound on ACAT in a cell-free system using microsomal fractions and a radiolabeled substrate.[1][4]
Materials:
-
Microsomal fractions from cells or tissues expressing ACAT
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Unlabeled cholesterol
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound) dissolved in DMSO
-
DMSO (vehicle control)
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from a suitable source (e.g., cultured cells or tissues known to express ACAT). Determine the protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a determined amount of microsomal protein, BSA, and unlabeled cholesterol.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control with DMSO alone.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Separate the cholesteryl esters from free cholesterol and other lipids using TLC.
-
Radioactivity Measurement: Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the cell-free ACAT inhibition assay.
Cell-Based Fluorescence Assay for ACAT Inhibition
This protocol describes a cell-based assay using a fluorescent cholesterol analog to measure ACAT activity and its inhibition in intact cells.[5][6][7]
Materials:
-
AC29 cells (or other suitable cell line with low endogenous ACAT activity)
-
AC29 cells stably transfected with ACAT1 or ACAT2
-
Cell culture medium (e.g., Ham's F-12 medium with supplements)
-
NBD-cholesterol (fluorescent cholesterol analog)
-
This compound (test compound)
-
Positive control inhibitor (e.g., CP-113,818)
-
96-well culture plates
-
Fluorescence microplate reader (Excitation: 488 nm, Emission: 540 nm)
Procedure:
-
Cell Seeding: Seed the ACAT-expressing and parental AC29 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Substrate Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 2-6 hours at 37°C in a CO₂ incubator.
-
Cell Washing: After incubation, wash the cells to remove excess NBD-cholesterol.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Determine the background fluorescence from cells treated with a known ACAT inhibitor or from the parental AC29 cells. Subtract the background from all measurements. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the cell-based fluorescent ACAT assay.
Cholesterol Oxidase-Based Assay for Total ACAT Inhibition
This protocol is used to determine the overall inhibition of ACAT activity by measuring the levels of cellular cholesteryl esters.[8]
Materials:
-
HepG2 cells (or other suitable cell line)
-
6-well plates
-
Cell culture medium
-
Cholesterol
-
This compound (test compound)
-
Positive control inhibitors (e.g., K604 and Pyripyropene A)
-
Reagents for Folch lipid extraction
-
Cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit)
Procedure:
-
Cell Culture: Culture HepG2 cells in 6-well plates until they reach the desired confluency.
-
Treatment: Treat the cells with cholesterol (e.g., 10 µg/mL) and various concentrations of this compound for 6 hours. Include negative (DMSO) and positive control groups.
-
Lipid Extraction: Extract total lipids from the cells using the Folch method.
-
Cholesteryl Ester Measurement: Quantify the amount of cholesteryl esters using a cholesterol oxidase-based assay kit.
-
Data Analysis: Calculate the percentage of ACAT inhibition based on the reduction in cholesteryl ester levels in the treated cells compared to the controls. The inhibition percentage is calculated using the formula: Inhibition % = (SENI – SESC) / (SENI – SETI) × 100% where SENI is the cholesteryl ester level in the negative control, SESC is the level in the sample, and SETI is the level in the positive control.[8]
Signaling Pathway Diagram:
Caption: Inhibition of ACAT by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of a new ureidophenol derivative T-2591 on LDL oxidation and ACAT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (Rac)-SCH 563705
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo administration data for (Rac)-SCH 563705 is not extensively available in public literature. The following application notes and protocols are based on the known pharmacology of this compound as a CXCR1/CXCR2 antagonist and publicly available data for other structurally and functionally similar compounds in this class, such as Navarixin (SCH 527123) and Reparixin. Researchers should treat these as representative guidelines and establish optimal experimental conditions through dose-ranging and pharmacokinetic/pharmacodynamic studies.
Introduction
This compound is a potent antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors are key mediators of inflammatory responses, primarily through their role in neutrophil recruitment and activation. Ligands for CXCR1 and CXCR2, such as interleukin-8 (IL-8 or CXCL8), are implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer. By blocking these receptors, this compound and similar antagonists can inhibit the inflammatory cascade, making them valuable tools for preclinical research in these areas.
Mechanism of Action: CXCR1/CXCR2 Signaling Pathway
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to their cognate chemokines (e.g., CXCL8), trigger a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils. The binding of an antagonist like this compound prevents the activation of these pathways.
Caption: CXCR1/CXCR2 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data Summary
The following table summarizes representative dosage and administration details for CXCR1/CXCR2 antagonists in preclinical models. These values can serve as a starting point for designing in vivo studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Reference Compound |
| Navarixin (SCH 527123) | Mouse | Oral (gavage) | 3 mg/kg | Corn oil | Yes[1] |
| Reparixin | Mouse | Subcutaneous | 15 µg/g (15 mg/kg) | Not specified | Yes[2][3] |
| Reparixin | Mouse | Intravenous | Loading: 4.5 mg/kg/h; Maintenance: 2.8 mg/kg/h | Isotonic saline | Yes[4] |
| G31P | Mouse (db/db) | Subcutaneous | Not specified | Normal saline | Yes[5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The optimal vehicle for this compound should be determined based on its solubility and the intended route of administration. The following are general protocols for preparing formulations for oral and parenteral administration based on common practices for similar small molecules.
4.1.1. Oral Administration (Gavage)
-
Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is corn oil. Alternatively, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) in water can be used.
-
Preparation in Corn Oil:
-
Weigh the required amount of this compound.
-
Add a small amount of DMSO to initially dissolve the compound (e.g., 50 µL of DMSO for a 1 mL final volume).
-
Add the appropriate volume of corn oil to achieve the final desired concentration.
-
Vortex or sonicate until the compound is fully dissolved or a homogenous suspension is formed.
-
-
Preparation in 0.5% CMC:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Weigh the required amount of this compound.
-
Create a paste of the compound with a small amount of the CMC solution.
-
Gradually add the remaining CMC solution while continuously mixing to form a uniform suspension.
-
4.1.2. Intravenous or Subcutaneous Administration
-
Vehicle Selection: For intravenous or subcutaneous injection, a sterile, aqueous-based vehicle is required. A common formulation involves a co-solvent system.
-
Preparation Protocol:
-
Dissolve this compound in a minimal amount of a biocompatible solvent such as DMSO.
-
Add a solubilizing agent like PEG300 and mix thoroughly.
-
Incorporate a surfactant such as Tween 80 and mix.
-
Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS).
-
Ensure the final concentration of DMSO is non-toxic (typically <5% of the total volume).
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
In Vivo Administration Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a CXCR1/CXCR2 antagonist.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Safety and Toxicology Considerations
-
Dose-Ranging Studies: It is crucial to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model.
-
Monitoring: Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Off-Target Effects: As with any pharmacological agent, the potential for off-target effects should be considered when interpreting experimental results.
By following these guidelines and adapting them to specific experimental needs, researchers can effectively utilize this compound as a tool to investigate the role of the CXCR1/CXCR2 axis in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: (Rac)-SCH 563705 Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental biological process implicated in immune responses, wound healing, and cancer metastasis. The Rho family of small GTPases, particularly Rac, plays a pivotal role in orchestrating the actin cytoskeleton rearrangements necessary for cell motility. (Rac)-SCH 563705 is a research compound hypothesized to be an inhibitor of the Rac signaling pathway, similar to related pyrazoloquinoline derivatives that have been shown to block Rac-mediated membrane ruffling.[1] This document provides a detailed protocol for a chemotaxis assay to evaluate the potential inhibitory effect of this compound on cell migration.
Hypothesized Signaling Pathway of Chemotaxis Inhibition by this compound
Chemoattractant binding to a G-protein coupled receptor (GPCR) on the cell surface initiates a signaling cascade that leads to the activation of Rac GTPase. Activated Rac, in turn, stimulates downstream effectors that regulate actin polymerization and the formation of lamellipodia, driving cell movement. It is hypothesized that this compound interferes with this pathway, likely by inhibiting Rac activation or its downstream signaling, thereby preventing the cytoskeletal changes required for directed cell migration.
Caption: Hypothesized signaling pathway of this compound in chemotaxis.
Experimental Protocol: Transwell Chemotaxis Assay
This protocol describes a widely used method for quantifying the chemotactic response of cells.
Materials
-
Cell Line: MDA-MB-231 (human breast cancer cell line, known for Rac-dependent migration)
-
Chemoattractant: Epidermal Growth Factor (EGF)
-
Test Compound: this compound
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS)
-
Assay Medium: Serum-free DMEM
-
Reagents: PBS, Trypsin-EDTA, Calcein-AM, DMSO (vehicle)
-
Apparatus: Transwell inserts (8 µm pore size), 24-well plate, Hemocytometer, Fluorescence plate reader
Methodology
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in serum-free DMEM and perform a cell count. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
Starve the cells in serum-free DMEM for 4-6 hours prior to the assay.
-
-
Preparation of Solutions:
-
Chemoattractant (EGF): Prepare a stock solution of EGF in PBS. Dilute to a working concentration of 50 ng/mL in serum-free DMEM.
-
This compound: Prepare a stock solution in DMSO. Create a serial dilution in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Vehicle Control: Prepare a solution with the same final concentration of DMSO as the highest concentration of this compound in serum-free DMEM.
-
-
Assay Setup:
-
Add 600 µL of the appropriate medium to the lower wells of the 24-well plate:
-
Negative Control: Serum-free DMEM.
-
Positive Control: 50 ng/mL EGF in serum-free DMEM.
-
Vehicle Control: 50 ng/mL EGF + DMSO vehicle in serum-free DMEM.
-
Test Conditions: 50 ng/mL EGF + varying concentrations of this compound in serum-free DMEM.
-
-
Pre-treat the starved cell suspension with the corresponding concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the wells of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-18 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Transfer the inserts to a new 24-well plate containing 400 µL of Calcein-AM staining solution (2 µg/mL in PBS) in each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence of the migrated, stained cells on the underside of the membrane using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Experimental Workflow
Caption: Experimental workflow for the this compound chemotaxis assay.
Data Presentation
The quantitative data from the chemotaxis assay should be summarized in a clear and structured table for easy comparison between different experimental conditions.
| Condition | This compound (µM) | Chemoattractant (EGF) | Mean Fluorescence (RFU) ± SD | % Inhibition of Migration |
| Negative Control | - | - | 150 ± 25 | N/A |
| Positive Control | - | + | 2500 ± 150 | 0% (Baseline) |
| Vehicle Control | 0 (DMSO) | + | 2450 ± 180 | ~2% |
| Test 1 | 0.1 | + | 2100 ± 120 | 16% |
| Test 2 | 1 | + | 1500 ± 100 | 40% |
| Test 3 | 10 | + | 800 ± 75 | 68% |
| Test 4 | 100 | + | 300 ± 40 | 88% |
% Inhibition is calculated relative to the positive control after subtracting the background (negative control).
Conclusion
This application note provides a comprehensive protocol for investigating the effect of this compound on cell chemotaxis. By following this detailed methodology, researchers can obtain quantitative data to assess the inhibitory potential of this compound on the Rac-mediated cell migration pathway. The provided diagrams and data presentation table serve as valuable tools for experimental planning and data interpretation.
References
Application Notes and Protocols for (Rac)-SCH 563705 in In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SCH 563705 is a potent, orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are key mediators in the inflammatory cascade, primarily involved in the recruitment and activation of neutrophils. By blocking the binding of cognate chemokines, such as Interleukin-8 (IL-8 or CXCL8), to CXCR1 and CXCR2, this compound offers a targeted approach to mitigating inflammatory responses. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound and its analogs in established in vivo models of inflammation.
While specific in vivo data for "this compound" is limited in publicly available literature, extensive research has been conducted on the closely related and structurally similar CXCR1/CXCR2 antagonist, SCH 527123 (also known as Navarixin) . The data and protocols presented herein are largely based on the findings for SCH 527123 and are expected to be highly relevant for a compound with a similar mechanism of action.
Mechanism of Action: CXCR1/CXCR2 Antagonism
This compound is presumed to exert its anti-inflammatory effects by competitively binding to CXCR1 and CXCR2, thereby preventing the downstream signaling cascades initiated by chemokines like IL-8. This inhibition leads to a reduction in neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.
Caption: Simplified signaling pathway of IL-8 through CXCR1/CXCR2 and inhibition by this compound.
Data Presentation: In Vivo Efficacy of a Representative CXCR1/CXCR2 Antagonist (SCH 527123)
The following tables summarize the in vivo efficacy of SCH 527123, a close analog of this compound, in rodent models of pulmonary inflammation. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Efficacy of Oral SCH 527123 in a Mouse Model of LPS-Induced Pulmonary Neutrophilia [1]
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| Pulmonary Neutrophilia | Vehicle | - | Baseline Inflammation |
| SCH 527123 | 1.2 | ED₅₀ for blocking neutrophilia | |
| Goblet Cell Hyperplasia | Vehicle | - | Baseline Hyperplasia |
| SCH 527123 | 1-3 | 32-38% Inhibition |
Table 2: Efficacy of Oral SCH 527123 in a Rat Model of LPS-Induced Pulmonary Inflammation [1]
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | Outcome |
| Pulmonary Neutrophilia | Vehicle | - | Baseline Inflammation |
| SCH 527123 | 1.8 | ED₅₀ for suppressing neutrophilia | |
| Bronchoalveolar Lavage (BAL) Mucin Content | Vehicle | - | Baseline Mucin Levels |
| SCH 527123 | <0.1 | ED₅₀ for reducing mucin content |
Experimental Protocols
Two standard and robust in vivo models for assessing the anti-inflammatory activity of compounds like this compound are the Lipopolysaccharide (LPS)-Induced Lung Injury model and the Carrageenan-Induced Paw Edema model.
Lipopolysaccharide (LPS)-Induced Lung Injury Model
This model mimics key features of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), characterized by a strong neutrophil influx into the lungs.
References
Application Notes and Protocols for (Rac)-SCH 563705 in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct studies on the racemic mixture (Rac)-SCH 563705 in cancer cell lines were identified in the public domain at the time of this writing. The following data and protocols are based on studies of the active enantiomer, SCH 563705, and structurally similar dual CXCR1/CXCR2 antagonists, namely SCH-479833 and SCH-527123. These compounds are expected to exhibit similar biological activities due to their shared targets, the chemokine receptors CXCR1 and CXCR2. The information provided should be used as a guide for designing experiments with this compound.
Introduction
This compound is the racemic mixture of SCH 563705, a potent, orally available antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, and their activating ligands such as interleukin-8 (IL-8), play crucial roles in tumor progression, including cell proliferation, survival, angiogenesis, and metastasis.[1][2][3][4] The aberrant expression of CXCR1 and CXCR2 has been documented in various cancers, including melanoma, pancreatic cancer, colon cancer, and ovarian cancer, making them attractive therapeutic targets.[3][4][5][6] Inhibition of these receptors has been shown to decrease tumor cell proliferation, induce apoptosis, and reduce invasion in several cancer cell lines.[1][3][7]
This document provides a summary of the known inhibitory activities of SCH 563705 and the anti-cancer effects of analogous CXCR1/CXCR2 antagonists in various cancer cell lines, along with detailed protocols for key experimental assays.
Data Presentation
In Vitro Inhibitory Activity of SCH 563705
The following table summarizes the in vitro inhibitory activity of SCH 563705 against its primary targets, CXCR1 and CXCR2. Note that these values were not determined in cancer cell lines but in Chinese Hamster Ovary (CHO) cells and human neutrophils.
| Target | Cell Line/System | Parameter | Value (nM) |
| Human CXCR2 | CHO cells | IC50 | 1.3[2][8] |
| Human CXCR1 | CHO cells | IC50 | 7.3[2][8] |
| Human CXCR2 | Human Neutrophils | Ki | 1[2] |
| Human CXCR1 | Human Neutrophils | Ki | 3[2] |
| Mouse CXCR2 | - | IC50 | 5.2[2] |
Effects of Analogous CXCR1/CXCR2 Antagonists on Cancer Cell Lines
The following tables summarize the observed effects of SCH-479833 and SCH-527123 on various cancer cell lines. This data can be used to inform starting concentrations and expected outcomes for studies with this compound.
Table 1: Inhibition of Cancer Cell Proliferation
| Compound | Cancer Type | Cell Line(s) | Assay | Incubation Time | IC50 / % Inhibition |
| SCH-479833 | Pancreatic | T3M4, CD18/HPAF | MTT | 72h | Dose-dependent inhibition[3] |
| SCH-527123 | Melanoma | A375, M14 | CCK-8 | - | Dose-dependent inhibition[7] |
| SCH-527123 | Colon | HCT116, Caco2 | Growth Inhibition | 72h | IC50: 18-40 µM[9] |
Table 2: Induction of Apoptosis in Cancer Cells
| Compound | Cancer Type | Cell Line(s) | Assay | Treatment Details | Results |
| SCH-479833 | Melanoma | A375SM (in vivo) | TUNEL | Oral administration | Significant increase in apoptotic cells[1] |
| SCH-527123 | Melanoma | A375, M14 | Annexin V/PI | - | Increased apoptosis[7] |
| SCH-527123 | Colon | HCT116, E2 | TUNEL | 72h | 10-25% increase in apoptosis[9] |
| CXCR2 shRNA | Ovarian | T29Gro-1, T29H, SKOV3 | Annexin V | - | >2-fold increase in apoptotic cells[6] |
Table 3: Inhibition of Cancer Cell Invasion
| Compound | Cancer Type | Cell Line(s) | Assay | Treatment Details | % Inhibition |
| SCH-479833 | Pancreatic | - | Matrigel Invasion | - | Significant inhibition[3] |
| SCH-527123 | Melanoma | A375, M14 | Transwell | - | Significant inhibition[7] |
| SCH-527123 | Colon | KM12L4 | - | Oral administration | Inhibition of liver metastasis[4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies using SCH-479833 on pancreatic cancer cells.[3]
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 3,000 cells/well in complete culture medium and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition as follows: % Inhibition = [(Absorbance of untreated cells - Absorbance of treated cells) / Absorbance of untreated cells] x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and is suitable for assessing the effects of CXCR1/CXCR2 antagonists.[7]
Materials:
-
Cancer cell lines of interest
-
This compound
-
6-well plates
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for 24-72 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell pellet by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Invasion Assay (Transwell Assay)
This protocol is based on methods used to assess the effect of CXCR1/CXCR2 antagonists on cancer cell invasion.[3][7]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts. The lower chamber should contain complete culture medium, which acts as a chemoattractant.
-
Add different concentrations of this compound to both the upper and lower chambers. Include a vehicle control.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition compared to the control.
Signaling Pathways and Visualizations
Inhibition of CXCR1 and CXCR2 by antagonists like SCH 563705 has been shown to impact several downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration. The primary pathways affected include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[7][10][11][12]
CXCR1/CXCR2 Signaling Leading to Cancer Progression
The following diagram illustrates the general signaling cascade initiated by CXCR1/CXCR2 activation, leading to cellular responses that promote cancer.
Caption: CXCR1/CXCR2 signaling pathway promoting cancer cell activities.
Inhibition of CXCR1/CXCR2 Signaling by this compound
This diagram illustrates how this compound is expected to block the downstream signaling pathways by antagonizing the CXCR1 and CXCR2 receptors.
References
- 1. Small-molecule antagonists for CXCR2 and CXCR1 inhibit human melanoma growth by decreasing tumor cell proliferation, survival, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Colon Cancer Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. CXCR2 Promotes Ovarian Cancer Growth through Dysregulated Cell Cycle, Diminished Apoptosis, and Enhanced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule antagonist of CXCR1 and CXCR2 inhibits cell proliferation, migration and invasion in melanoma via PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCH 563705 | CXCR2 antagonist | CXCR1 antagonist | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CXCR2 antagonist, SCH-527123, shows antitumor activity and sensitizes cells to oxaliplatin in preclinical colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-SCH 563705 in Mouse Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-SCH 563705 is a small molecule antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, predominantly expressed on neutrophils, play a critical role in the recruitment of these inflammatory cells to the synovium in rheumatoid arthritis. By blocking the action of cognate chemokines, such as IL-8 (CXCL8), SCH 563705 offers a potential therapeutic strategy to mitigate the inflammatory cascade in arthritis. These application notes provide a summary of the preclinical use of this compound in a mouse model of arthritis, based on published research. The primary focus is on the anti-collagen antibody-induced arthritis (CAIA) model, a well-established model that recapitulates many features of human rheumatoid arthritis.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various arthritis parameters in the anti-collagen antibody-induced arthritis (CAIA) mouse model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Clinical Score (± SEM) | % Inhibition |
| Vehicle Control | - | Data not available | - |
| This compound | Specific doses not available | Dose-dependent decrease | Data not available |
| Positive Control | e.g., Dexamethasone | Data not available | Data not available |
Table 2: Effect of this compound on Paw Thickness
| Treatment Group | Dosage (mg/kg, p.o.) | Change in Paw Thickness (mm ± SEM) | % Reduction |
| Vehicle Control | - | Data not available | - |
| This compound | Specific doses not available | Dose-dependent decrease | Data not available |
| Positive Control | e.g., Dexamethasone | Data not available | Data not available |
Table 3: Histopathological Assessment of Joints
| Treatment Group | Dosage (mg/kg, p.o.) | Inflammation Score | Bone Erosion Score | Cartilage Degradation Score |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | Specific doses not available | Reduced | Reduced | Reduced |
| Positive Control | e.g., Dexamethasone | Data not available | Data not available | Data not available |
Table 4: Pharmacodynamic Effects of this compound
| Parameter | This compound Treatment | Effect |
| Peripheral Blood Neutrophil Frequency | Dosage not available | Selectively reduced |
| Peripheral Blood Monocyte Frequency | Dosage not available | No significant effect |
| Plasma CXCL1 (CXCR2 Ligand) Levels | Dosage not available | Elevated |
Note: The specific quantitative data from the primary study by Min SH, et al. (2010) were not publicly available. The tables reflect the qualitative findings of a dose-dependent reduction in arthritic parameters.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in a mouse model of arthritis. These are based on established methodologies for the anti-collagen antibody-induced arthritis (CAIA) model.
Protocol 1: Induction of Anti-Collagen Antibody-Induced Arthritis (CAIA)
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Arthritogenic anti-collagen antibody cocktail (e.g., from Chondrex or similar)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for SCH 563705 (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Procedure:
-
Day 0: Arthritis Induction:
-
Administer the anti-collagen antibody cocktail to mice via intraperitoneal (i.p.) injection. The recommended dosage may vary depending on the supplier of the antibody cocktail.
-
-
Day 3: LPS Challenge:
-
Administer LPS (typically 25-50 µg per mouse) via i.p. injection to synchronize and enhance the inflammatory response.
-
-
Treatment Administration:
-
Initiate treatment with this compound or vehicle control on a prophylactic or therapeutic schedule. For prophylactic treatment, administration may begin on Day 0 or Day 1. For therapeutic treatment, administration may begin upon the first signs of arthritis (typically Day 3-4).
-
Administer this compound orally (p.o.) at the desired dosages.
-
-
Monitoring and Assessment:
-
Monitor mice daily for clinical signs of arthritis.
-
Clinical Scoring: Score each paw daily on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum clinical score per mouse is 16.
-
-
Paw Thickness Measurement: Measure the thickness of the hind paws daily using a digital caliper.
-
-
Termination and Sample Collection:
-
At the end of the study (e.g., Day 10-14), euthanize the mice.
-
Collect blood for pharmacodynamic analysis.
-
Dissect the paws for histopathological analysis and cytokine measurement.
-
Protocol 2: Histopathological Analysis of Arthritis
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA-based solution)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Fixation and Decalcification:
-
Fix the dissected paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the paws in a suitable decalcifying solution until the bones are soft.
-
-
Processing and Embedding:
-
Process the decalcified tissues through a series of graded alcohols and xylene.
-
Embed the tissues in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections from the paraffin blocks.
-
Stain sections with H&E to assess inflammation (e.g., synovial infiltration of inflammatory cells).
-
Stain sections with Safranin O-fast green to assess cartilage damage (loss of proteoglycans).
-
-
Scoring:
-
Score the stained sections for inflammation, pannus formation, cartilage destruction, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale for each parameter).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of CXCR1/CXCR2 in neutrophils and its inhibition by SCH 563705.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating SCH 563705 in the CAIA mouse model.
Application Notes and Protocols for (Rac)-SCH 563705 in Lung Inflammation Studies
To the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive search of publicly available scientific literature and databases, we were unable to identify any specific information, research articles, or experimental data pertaining to a compound designated as (Rac)-SCH 563705 for use in lung inflammation studies.
This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published research in the field of pulmonary inflammation.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, and visualizations for this specific topic.
We recommend verifying the compound name and designation. Should a different or more common name for this molecule be available, we would be pleased to conduct a new search to provide the detailed information you require.
Application Notes: (Rac)-SCH 563705 Protocol for Dissolving in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solubilization of (Rac)-SCH 563705 in dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor targeting the Rac GTPase signaling pathway, a critical regulator of cellular processes such as cytoskeletal organization, cell motility, and proliferation. Proper dissolution and handling are paramount for ensuring the compound's stability and efficacy in in vitro and in vivo experimental models. These application notes offer a step-by-step guide for preparing DMSO stock solutions, recommendations for storage, and a summary of essential quantitative data.
Introduction
This compound is a racemic mixture of a potent inhibitor of the Ras/Rac signaling pathway. This pathway is a key downstream effector of various receptor tyrosine kinases and G protein-coupled receptors, playing a pivotal role in cell morphology and motility. Dysregulation of the Rac signaling cascade is implicated in numerous pathological conditions, including cancer metastasis and inflammatory responses. Accurate and reproducible experimental results hinge on the correct preparation of this compound solutions. DMSO is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal vehicle for this small molecule.[1][2] This protocol outlines the best practices for dissolving this compound in DMSO to ensure optimal performance in downstream applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions in DMSO.
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher | Ensure use of anhydrous DMSO for optimal stability. |
| Recommended Stock Concentration | 10-50 mM | Higher concentrations may be achievable but should be tested for stability. |
| Storage Temperature (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | Refer to the manufacturer's certificate of analysis for specific recommendations. |
| Storage Temperature (DMSO Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assay | <0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control in experiments. |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-warming of Compound and Solvent: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect compound stability.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the compound's molecular weight.
-
Addition of DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If particulates are still visible, continue vortexing.
-
Gentle Heating or Sonication (Optional): If the compound is difficult to dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be employed. Avoid excessive heating, as it may degrade the compound.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C, protected from light. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rac signaling pathway and the experimental workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for (Rac)-SCH 563705 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of (Rac)-SCH 563705, a potent CXCR1 and CXCR2 antagonist, in cell culture applications. The following information includes chemical properties, stock solution preparation, a representative experimental protocol for a chemotaxis assay, and a diagram of the relevant signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor that functions as a potent and orally bioavailable antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors are key mediators of neutrophil migration and activation in response to chemokines such as Interleukin-8 (IL-8 or CXCL8) and Gro-α (CXCL1). By blocking these receptors, this compound can inhibit downstream signaling pathways responsible for chemotaxis and inflammation. Its utility in in-vitro studies is primarily to investigate the roles of CXCR1 and CXCR2 in cellular processes such as immune cell trafficking, angiogenesis, and cancer progression.
Chemical Properties and In Vitro Activity
A summary of the key chemical and biological properties of this compound is provided in the table below.
| Property | Value | Reference |
| Target | CXCR1 and CXCR2 | [1] |
| IC₅₀ (CXCR1) | 7.3 nM | [1] |
| IC₅₀ (CXCR2) | 1.3 nM | [1] |
| Kᵢ (CXCR1) | 3 nM | [1] |
| Kᵢ (CXCR2) | 1 nM | [1] |
| Molecular Formula | C₂₅H₂₇N₃O₄ | [1] |
| Molecular Weight | 433.50 g/mol | N/A |
| Solubility | Soluble in DMSO | [1] |
Preparing Stock Solutions for Cell Culture
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent serial dilutions for use in cell culture.
3.1. Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640 or DMEM)
-
Calibrated pipettes and sterile pipette tips
3.2. Protocol for 10 mM Stock Solution
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 433.50 g/mol x 1000 = 4.335 mg
-
Dissolution: Aseptically weigh out 4.335 mg of this compound powder and place it into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation occurs.[1]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
3.3. Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution must be diluted to the final desired concentration in cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable for most cell lines.[1][2][3]
The following table provides an example of serial dilutions to prepare working solutions for a dose-response experiment, ensuring the final DMSO concentration remains at 0.1%.
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Cell Culture Medium (mL) | Final DMSO Concentration |
| 10 | 10 | 9.99 | 0.1% |
| 1 | 1 | 9.99 | 0.01% |
| 0.1 | 0.1 | 9.99 | 0.001% |
| 0.01 | 0.01 | 9.99 | 0.0001% |
| 0.001 | 0.001 | 9.99 | 0.00001% |
Note: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound being tested.
Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay
This protocol describes a common application for this compound: the inhibition of neutrophil chemotaxis towards a chemoattractant like IL-8 (CXCL8) using a Boyden chamber or Transwell® assay.
4.1. Materials
-
Isolated human neutrophils
-
Chemotaxis assay buffer (e.g., HBSS with 0.1% BSA)
-
Recombinant human IL-8 (CXCL8)
-
This compound working solutions
-
24-well plate with 5 µm pore size Transwell® inserts
-
Staining dye (e.g., Calcein-AM) or cell lysis buffer
-
Fluorescence plate reader or microscope for cell counting
4.2. Assay Procedure
-
Prepare Chemoattractant: Dilute recombinant human IL-8 in chemotaxis assay buffer to a final concentration known to induce robust migration (e.g., 10-100 ng/mL). Add 600 µL of this solution to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend freshly isolated neutrophils in chemotaxis assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: In separate tubes, mix equal volumes of the neutrophil suspension with the 2X final concentration of this compound working solutions (or DMSO vehicle control). Incubate for 15-30 minutes at room temperature.
-
Assay Setup: Place the Transwell® inserts into the wells containing the chemoattractant. Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell® inserts from the wells.
-
To quantify migrated cells, either:
-
Add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Lyse the cells in the lower chamber and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
Directly count the cells in the lower chamber using a microscope and hemocytometer.
-
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Visualizations
5.1. CXCR1/CXCR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by chemokine binding to CXCR1 and CXCR2, which is inhibited by this compound.
Caption: CXCR1/2 signaling pathway inhibited by this compound.
5.2. Experimental Workflow for Chemotaxis Assay
The diagram below outlines the key steps of the in vitro neutrophil chemotaxis assay.
Caption: Experimental workflow for an in vitro chemotaxis assay.
References
Application Notes and Protocols for (Rac)-SCH 563705 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SCH 563705 is a potent, orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors play a critical role in the recruitment of neutrophils to sites of inflammation. By blocking the interaction of chemokines, such as IL-8 (CXCL8), with CXCR1 and CXCR2 on the surface of neutrophils, this compound effectively inhibits neutrophil migration and infiltration into tissues. This mechanism of action makes it a valuable tool for studying inflammatory processes and for the preclinical development of novel anti-inflammatory therapeutics.
These application notes provide a summary of the available data on the in vivo use of this compound and related compounds in rat models of inflammation. The provided protocols are representative examples based on studies with closely related CXCR1/CXCR2 antagonists and are intended to serve as a starting point for study design.
Data Presentation
Due to the limited availability of specific in vivo dosage data for this compound in rats, the following table includes data from a closely related and structurally similar CXCR1/CXCR2 antagonist, SCH 527123, to provide a relevant dosage context for inflammatory models in rats.
| Compound | Animal Model | Rat Strain | Administration Route | Dosage Range | Key Findings | Reference |
| SCH 527123 | Lipopolysaccharide (LPS)-induced pulmonary neutrophilia | Not Specified | Oral | ED₅₀ = 1.8 mg/kg | Suppressed pulmonary neutrophilia and mucin content in bronchoalveolar lavage. | [1] |
| SCH 527123 | Vanadium pentoxide-induced pulmonary inflammation | Not Specified | Oral | ED₅₀ = 0.7-1.3 mg/kg | Suppressed pulmonary neutrophilia, goblet cell hyperplasia, and mucin content. | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits neutrophil chemotaxis by blocking chemokine binding to CXCR1/CXCR2.
Experimental Protocols
The following are representative protocols for in vivo rat studies investigating the efficacy of this compound in an acute inflammatory model. These protocols are based on established methodologies for similar compounds.
Protocol 1: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
Objective: To evaluate the efficacy of this compound in reducing neutrophil infiltration into the lungs following an inflammatory challenge with LPS.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Intratracheal instillation device
-
Anesthesia (e.g., isoflurane)
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Experimental Workflow:
Caption: Workflow for evaluating this compound in a rat model of LPS-induced lung inflammation.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign rats to treatment groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS at various doses).
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing: Administer this compound or vehicle via oral gavage at a volume of 5-10 mL/kg.
-
LPS Challenge: 1 to 2 hours after drug administration, anesthetize the rats and intratracheally instill LPS (e.g., 1 mg/kg) dissolved in sterile saline. The control group receives sterile saline only.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours) after the LPS challenge, euthanize the animals.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
Cell Analysis: Determine the total cell count in the BAL fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts to quantify neutrophils.
-
Data Analysis: Analyze the data for statistically significant differences in neutrophil counts between the treatment groups.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of this compound on acute local inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Male Wistar rats (180-220 g)
-
Oral gavage needles
-
Pletysmometer or digital calipers
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize and group the rats as described in Protocol 1.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer this compound or vehicle orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Conclusion
This compound is a promising research tool for investigating inflammatory pathways mediated by CXCR1 and CXCR2. The provided protocols offer a framework for designing in vivo rat studies to explore its therapeutic potential. Researchers should optimize dosages and experimental conditions based on their specific research objectives and animal models. Due to the limited publicly available data specifically for this compound in rats, it is recommended to perform dose-ranging studies to determine the optimal effective dose for the chosen model.
References
Troubleshooting & Optimization
Technical Support Center: (Rac)-SCH 563705 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-SCH 563705. Our aim is to help you overcome common challenges and ensure the success of your experiments.
Important Clarification: this compound is a potent and orally available antagonist of the chemokine receptors CXCR1 and CXCR2. It is important to distinguish it from other compounds with similar-sounding names, such as γ-secretase inhibitors (involved in Alzheimer's disease research) or Rac1 inhibitors (targeting the Rho GTPase family). The troubleshooting advice provided here is specific to the use of this compound as a CXCR1/CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-competitive, allosteric antagonist of CXCR1 and CXCR2. This means it binds to a site on the receptors different from the natural ligand (chemokine) binding site. This binding induces a conformational change in the receptors, preventing their activation even when chemokines like CXCL8 (IL-8) or CXCL1 are present. By blocking CXCR1 and CXCR2, this compound inhibits downstream signaling pathways that lead to neutrophil chemotaxis, degranulation, and other pro-inflammatory responses.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, a common solvent is Dimethyl Sulfoxide (DMSO). For in vivo studies, various formulations can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to refer to the manufacturer's specific instructions for solubility. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for in vitro and in vivo experiments?
A3: For in vitro assays, such as neutrophil chemotaxis, concentrations can range from 0.1 nM to 1 µM. For in vivo studies in animal models of inflammation, oral doses can range from 0.1 to 10 mg/kg. The optimal concentration or dosage will depend on the specific experimental setup, cell type, or animal model and should be determined empirically through dose-response studies.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
Problem 1: No or low inhibition of neutrophil chemotaxis observed.
-
Question: I am not seeing the expected inhibitory effect of this compound on neutrophil migration in my Transwell assay. What could be the issue?
-
Answer:
-
Compound Preparation: Ensure the compound is fully dissolved. If precipitation is observed, gentle heating or sonication may be necessary. Always prepare fresh dilutions from a frozen stock for each experiment.
-
Pre-incubation Time: Pre-incubating neutrophils with this compound for 15-30 minutes at room temperature before adding them to the upper chamber of the Transwell is recommended to allow for receptor binding.[1]
-
Chemoattractant Concentration: The concentration of the chemoattractant (e.g., CXCL1 or CXCL8) might be too high, overcoming the inhibitory effect of the antagonist. Perform a dose-response curve for your chemoattractant to determine the optimal concentration (typically in the 10-100 ng/mL range).[1]
-
Cell Viability: Check the viability of your isolated neutrophils. Poor viability can lead to reduced migratory capacity.
-
Receptor Expression: Confirm that the neutrophils you are using express sufficient levels of CXCR1 and CXCR2.
-
Problem 2: High background migration in the negative control.
-
Question: My negative control (no chemoattractant) shows significant neutrophil migration. How can I reduce this?
-
Answer:
-
Serum in Media: Fetal Calf Serum (FCS) contains factors that can induce cell migration.[2] Consider reducing the FCS concentration or using a serum-free medium for the assay.[2]
-
Cell Handling: Over-manipulation of neutrophils during isolation can lead to their activation and spontaneous migration. Handle cells gently.
-
Contamination: Ensure all reagents and equipment are sterile to prevent bacterial contamination, which can be chemoattractive.
-
In Vivo Experiment Troubleshooting
Problem 3: Lack of efficacy in an animal model of inflammation.
-
Question: I am not observing a reduction in inflammation in my mouse model after oral administration of this compound. What should I check?
-
Answer:
-
Pharmacokinetics and Bioavailability: The dosage and administration route may not be optimal for achieving sufficient plasma concentrations of the compound. Review available pharmacokinetic data or perform a pilot study to determine the optimal dosing regimen.
-
Timing of Administration: The timing of antagonist administration relative to the inflammatory stimulus is critical. Consider prophylactic (before the stimulus) versus therapeutic (after the stimulus) dosing strategies.
-
Redundancy of Chemokine System: In some inflammatory models, other chemokine pathways might compensate for the blockade of CXCR1/2, leading to a less pronounced effect.[3][4] It may be necessary to measure the levels of other chemokines in your model.
-
Antagonist Tolerance: Prolonged exposure to chemokine receptor antagonists can sometimes lead to the development of tolerance, where cells become less responsive to the inhibitor.[5]
-
Problem 4: Conflicting or unexpected results.
-
Question: My results with this compound are inconsistent or different from published data. Why might this be?
-
Answer:
-
Off-Target Effects: While this compound is a potent CXCR1/2 antagonist, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls.
-
Receptor Dimerization/Oligomerization: Chemokine receptors can form dimers or oligomers, which can influence their signaling and interaction with antagonists.[6]
-
Biased Antagonism: Some antagonists can preferentially block certain downstream signaling pathways over others (biased antagonism).[7] This could lead to different outcomes depending on the specific cellular response being measured.
-
Experimental Model Differences: The specific cell line, animal strain, and inflammatory stimulus used can all influence the outcome of the experiment.
-
Quantitative Data Summary
The following tables summarize key in vitro inhibitory activities for well-characterized CXCR1/CXCR2 antagonists, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Navarixin (SCH 527123)
| Target | Parameter | Species | Value |
| CXCR1 | IC50 | Human | 36 nM |
| CXCR2 | IC50 | Human | 2.6 nM |
Data sourced from BenchChem Application Notes.[1]
Table 2: In Vitro Inhibitory Activity of Reparixin
| Target | Parameter | Species | Value |
| CXCR1 | IC50 | Human | 1 nM |
| CXCR2 (in response to CXCL1) | IC50 | Human | 400 nM |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Transwell Assay)
This protocol outlines a general method for assessing the effect of this compound on neutrophil migration.
Materials:
-
This compound
-
Isolated human or mouse neutrophils
-
Chemoattractant (e.g., recombinant human CXCL1 or CXCL8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Chemoattractant Preparation: Prepare the chemoattractant in assay buffer at a pre-determined optimal concentration.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
In a separate tube, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.[1]
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.[1]
-
Cell Quantification:
Visualizations
Signaling Pathway
Caption: CXCR1/CXCR2 signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for a neutrophil chemotaxis assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ibidi.com [ibidi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Frontiers | Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators [frontiersin.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: (Rac)-SCH 563705 In Vitro Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (Rac)-SCH 563705 in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question: I am observing precipitation of this compound in my cell culture medium. What should I do?
Answer:
Precipitation of the compound can lead to inaccurate concentrations and inconsistent results. Here are several steps to troubleshoot this issue:
-
Vehicle Solvent Check: this compound is typically dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO (e.g., 10 mM). This allows for smaller volumes to be added to your aqueous culture medium, reducing the chance of the compound falling out of solution.
-
Working Solution Preparation: Instead of adding the DMSO stock directly to the full volume of medium, first prepare an intermediate dilution in a serum-containing medium or a solution with a higher protein content (like FBS or BSA). The protein can help to stabilize the compound and prevent precipitation. Then, add this intermediate dilution to your final culture volume.
-
Sonication and Warming: If you observe precipitation when preparing your working solution, gentle warming (e.g., to 37°C) and brief sonication can help redissolve the compound. However, be cautious with temperature-sensitive compounds and avoid prolonged heating.
-
Final Concentration in Medium: The solubility of this compound in aqueous solutions is limited. If you are working at very high concentrations, you may be exceeding its solubility limit. Consider performing a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.
Question: My experimental results with this compound are inconsistent between experiments. What are the potential causes?
Answer:
Inconsistent results can be frustrating. Here’s a checklist of potential sources of variability:
-
Compound Stability: this compound stock solutions should be stored properly to maintain their activity. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1] Always protect the stock solution from light.
-
Pipetting Accuracy: When preparing serial dilutions, especially for dose-response curves, small inaccuracies in pipetting can lead to significant errors. Ensure your pipettes are calibrated and use appropriate pipette sizes for the volumes you are dispensing.
-
Cell Health and Passage Number: The responsiveness of cells to a compound can vary with their passage number and overall health. Use cells within a consistent and low passage number range for your experiments. Regularly monitor cell morphology and viability.
-
Assay Timing and Incubation Periods: Ensure that the timing of compound addition and the duration of incubation are consistent across all experiments. For signaling pathway studies, the timing of cell lysis after treatment is critical.
-
Reagent Variability: Use the same lot of reagents (e.g., cell culture medium, serum, cytokines) whenever possible to minimize variability. If you must use a new lot, consider performing a bridging experiment to ensure consistency.
Question: I am concerned about the potential cytotoxicity of this compound in my cell line. How can I assess this?
Answer:
It is crucial to differentiate between the desired pharmacological effect and non-specific cytotoxicity. Here’s how you can assess the cytotoxic potential of this compound in your experimental system:
-
Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay, such as an MTT, XTT, or CellTiter-Glo® assay, to determine the concentration range at which this compound affects cell viability.
-
Dose-Response Curve: Test a wide range of this compound concentrations, including concentrations well above your intended experimental range.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any solvent-induced cytotoxicity.
-
Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected.
-
Microscopic Examination: Visually inspect the cells under a microscope for any morphological changes, such as cell rounding, detachment, or membrane blebbing, which can be indicative of cytotoxicity.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent antagonist of the chemokine receptors CXCR1 and CXCR2.[1] By blocking these receptors, it inhibits the downstream signaling pathways activated by their cognate ligands, primarily interleukin-8 (IL-8) and growth-regulated oncogene-alpha (Gro-α). This inhibition ultimately blocks neutrophil migration and activation.
What is a typical in vitro working concentration for this compound?
The effective concentration of this compound can vary depending on the cell type, the specific assay, and the concentration of the chemokine ligand being used. Based on available data, a starting point for in vitro experiments would be in the low nanomolar to low micromolar range. For example, it has an IC50 of 0.5 nM against Gro-α induced human neutrophil migration and 37 nM against IL-8 induced migration.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] For example, you can prepare a 10 mM stock solution. To do this, dissolve the appropriate amount of the compound in the required volume of DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (CXCR1) | 7.3 nM | Not specified | [1] |
| IC50 (CXCR2) | 1.3 nM | Not specified | [1] |
| Ki (CXCR1) | 3 nM | Not specified | [1] |
| Ki (CXCR2) | 1 nM | Not specified | [1] |
| Chemotaxis IC50 (vs. 30 nM Gro-α) | 0.5 nM | Human Neutrophils | [1] |
| Chemotaxis IC50 (vs. 3 nM IL-8) | 37 nM | Human Neutrophils | [1] |
| Mouse CXCR2 IC50 | 5.2 nM | Mouse | [1] |
Experimental Protocols
1. Protocol for In Vitro Chemotaxis Assay
This protocol provides a general guideline for assessing the inhibitory effect of this compound on neutrophil chemotaxis.
Materials:
-
This compound
-
DMSO
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)
-
Isolated human or mouse neutrophils
-
Chemoattractant (e.g., IL-8 or Gro-α)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)
-
Cell staining and counting reagents
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer from your DMSO stock solution. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Pre-incubate neutrophils: Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Set up the chemotaxis chamber: Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the chemotaxis chamber.
-
Add cells: Place the filter membrane over the lower wells. Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantify migration: After incubation, remove the filter. Scrape off the non-migrated cells from the top of the filter. Stain the migrated cells on the bottom of the filter and count them under a microscope. Alternatively, use a plate reader-based method to quantify migrated cells.
-
Data analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.
2. General Protocol for Cell-Based Assays
This protocol outlines key steps for treating cells with this compound for various downstream applications (e.g., Western blotting, qPCR).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for your downstream application
Procedure:
-
Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Prepare Treatment Medium: Prepare the desired concentrations of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the treatment medium containing this compound or vehicle to the cells.
-
Incubation: Incubate the cells for the desired period at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific endpoint you are measuring.
-
Downstream Processing: After incubation, process the cells according to your downstream application (e.g., lyse the cells for protein extraction, extract RNA for gene expression analysis).
Visualizations
Caption: Simplified signaling pathway of CXCR1/2 and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
Navigating the Solubility Challenges of (Rac)-SCH 563705: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility issues with (Rac)-SCH 563705, a potent dual CXCR1/CXCR2 antagonist. Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, a common hurdle in experimental reproducibility and the transition from in vitro to in vivo models. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to ensure successful solubilization and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
A1: The molecular structure of this compound confers a high degree of lipophilicity, leading to low solubility in aqueous solutions. This is a common characteristic of many small molecule inhibitors and necessitates the use of organic solvents or specialized formulation strategies to achieve desired concentrations for biological assays.
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (235.03 mM).[1][2] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact solubility.[1]
Q3: My compound is not dissolving in DMSO, what should I do?
A3: If you encounter difficulties dissolving this compound in DMSO, gentle warming and/or sonication can be employed to aid dissolution.[1][2] Ensure the compound and solvent are at room temperature before attempting to dissolve. If precipitation occurs, it may indicate the presence of moisture in the DMSO.
Q4: How should I prepare working solutions for in vitro cell-based assays?
A4: For in vitro experiments, a stock solution in DMSO can be further diluted with cell culture medium. It is critical to minimize the final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity. A common practice is to maintain the final DMSO concentration at or below 0.1%. The workflow below illustrates the general procedure.
Q5: What are the recommended formulations for in vivo animal studies?
A5: Due to its poor aqueous solubility, direct administration of this compound in saline is not feasible. Complex formulations are required to achieve a clear, stable solution for oral or parenteral administration. Several protocols have been shown to be effective, achieving a solubility of at least 5 mg/mL.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The compound is crashing out of solution due to its low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of co-solvents in the final solution if the experimental system allows. For in vivo studies, use one of the recommended complex formulations. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate concentrations. The solution may have degraded. | Visually inspect the solution for any particulate matter. If observed, attempt to redissolve using gentle warming or sonication. It is recommended to prepare fresh solutions for each experiment as solutions may be unstable.[3] |
| Phase separation or precipitation in complex formulations | Improper mixing of components or exceeding the solubility limit. | Ensure the solvents are added in the specified order and mixed thoroughly at each step. Heating and/or sonication can aid in achieving a homogenous solution.[1] |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 235.03 | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 11.75 | A clear solution is obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 11.75 | A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 11.75 | A clear solution is obtained.[1] |
Detailed Experimental Protocols
Protocol 1: Formulation for Parenteral Administration
This protocol is suitable for preparing a clear solution of this compound for in vivo studies.
Methodology:
-
Start with a pre-weighed amount of this compound powder.
-
Add 10% of the final volume as DMSO and vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.
-
Finally, add 45% of the final volume as saline and mix to obtain a clear solution.
Protocol 2: Formulation with Cyclodextrin
This protocol utilizes a cyclodextrin to enhance the solubility of this compound.
Methodology:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix evenly.[1]
Storage and Stability
-
Solid Compound: Store the powdered form of this compound at -20°C for up to 3 years.[1]
-
Solutions: Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is highly recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1][4] One source suggests that solutions are unstable and should be prepared fresh.[3]
This technical support guide is intended to provide a starting point for researchers working with this compound. The optimal solubilization strategy may vary depending on the specific experimental requirements. Careful consideration of the final solvent concentration and its potential effects on the biological system is always recommended.
References
Technical Support Center: (Rac)-SCH 563705 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (Rac)-SCH 563705, a potent dual antagonist of the chemokine receptors CXCR1 and CXCR2.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
This compound is a potent, orally available antagonist of CXCR1 and CXCR2.[1] Its primary, on-target activity is the inhibition of these two receptors, which are involved in neutrophil migration and inflammation. While comprehensive public data on the off-target profile of this compound is limited, studies on similar CXCR1/CXCR2 antagonists, such as Navarixin (SCH-527123), suggest that while generally selective, off-target effects cannot be fully ruled out. For instance, some dual inhibitors of CXCR1/CXCR2 have been noted to have minimal activity against other chemokine receptors like CXCR3. Clinical trials of related compounds have also reported adverse events such as neutropenia (an on-target effect) and elevated liver transaminases, which could indicate potential off-target liver toxicity.
Q2: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be mediated by CXCR1 or CXCR2. What could be the cause?
Unexpected phenotypes could arise from off-target interactions. To investigate this, consider the following:
-
Target Engagement: First, confirm that the compound is engaging its intended targets, CXCR1 and CXCR2, in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be used to verify target binding in intact cells.
-
Off-Target Screening: If on-target engagement is confirmed, the unexpected effects may be due to binding to other proteins. A broad off-target screening approach, such as a receptor binding assay panel or a kinase profiling panel, can help identify potential off-target interactions.
-
Literature Review: Review literature on other CXCR1/CXCR2 antagonists for reported off-target effects, as these may provide clues to potential off-targets for this compound.
Q3: How can we determine if this compound is binding to other G-protein coupled receptors (GPCRs) in our system?
A competitive receptor binding assay is the most direct method to assess binding to other GPCRs. In this assay, a radiolabeled or fluorescently tagged ligand with known affinity for a specific GPCR is used. The ability of this compound to displace the labeled ligand is measured, and from this, its binding affinity (Ki) for the off-target receptor can be determined. It is advisable to screen against a panel of GPCRs, particularly those with structural similarity to CXCR1 and CXCR2.
Q4: Our in vivo studies with this compound show signs of liver toxicity. Is this a known effect?
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cells. |
| Variable Receptor Expression | Monitor and normalize for CXCR1 and CXCR2 expression levels across different cell passages and batches. |
| Assay Interference | Run appropriate vehicle controls and test for compound-induced artifacts in your assay readout (e.g., autofluorescence). |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Use cell-based target engagement assays like CETSA to confirm the compound is reaching its intracellular targets. |
| Efflux Pump Activity | Co-incubate with known efflux pump inhibitors to see if the cellular activity of this compound is enhanced. |
| High Protein Binding | Measure the fraction of unbound compound in your cell culture media, as high protein binding can reduce the effective concentration. |
Quantitative Data Summary
The following table summarizes the known on-target potency of this compound. A comprehensive off-target profile with quantitative data is not publicly available.
| Target | Assay Type | Value |
| Human CXCR1 | IC50 | 7.3 nM |
| Human CXCR2 | IC50 | 1.3 nM |
| Human CXCR1 | Ki | 3 nM |
| Human CXCR2 | Ki | 1 nM |
| Mouse CXCR2 | IC50 | 5.2 nM |
Table 1: On-target potency of this compound.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of this compound to CXCR1 and CXCR2 in intact cells.
Methodology:
-
Cell Culture: Culture cells expressing CXCR1 or CXCR2 to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble CXCR1 or CXCR2 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Competitive Receptor Binding Assay for Off-Target GPCRs
This protocol is for determining the binding affinity of this compound to a panel of off-target GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand for the GPCR, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
Kinase Profiling Assay
This protocol is to screen this compound against a panel of kinases to identify potential off-target kinase inhibition.
Methodology:
-
Assay Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified kinases.
-
Compound Concentration: Submit this compound for screening at one or more concentrations (e.g., 1 µM and 10 µM).
-
Assay Principle: The service will typically use a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of your compound. The activity is usually measured by quantifying the phosphorylation of a specific substrate.
-
Data Analysis: The results are typically provided as the percentage of inhibition of each kinase at the tested concentrations. Follow-up dose-response curves can be generated for any significant "hits" to determine their IC50 values.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating unexpected experimental outcomes.
References
Technical Support Center: Improving (Rac)-SCH 563705 Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of (Rac)-SCH 563705 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my in vitro assay. Why is this happening and how can I prevent it?
A2: This common issue, often referred to as "solvent shock," occurs because this compound is poorly soluble in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into your cell culture medium or buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Precipitation:
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a dose-response experiment to determine the maximum soluble concentration that achieves the desired biological effect. |
| Rapid Dilution | Direct and rapid addition of the DMSO stock into the full volume of aqueous media can trigger immediate precipitation. Employ a serial dilution method. First, create an intermediate dilution of the stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including likely this compound, is lower at colder temperatures. Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for the initial stock, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. It is best practice to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. |
Q3: Are there alternative formulation strategies to improve the solubility and stability of this compound in aqueous solutions for in vitro experiments?
A3: Yes, for poorly soluble compounds like this compound, using co-solvents, surfactants, or complexing agents can significantly improve aqueous solubility and stability. These approaches are particularly useful for preparing working solutions for cell-based assays.
| Formulation Strategy | Description | Example Components |
| Co-solvents | Water-miscible organic solvents can be used in combination with water to create a more favorable solvent system for hydrophobic compounds. | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300 (PEG300) |
| Surfactants | These molecules form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions. | Tween® 80, Polysorbate 80 |
| Complexing Agents | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[2][3][4] | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)[2][3][4] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a general guideline for preparing a working solution of this compound in cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
-
Perform a Serial Dilution:
-
Create an intermediate dilution of the DMSO stock in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you might first dilute the stock 1:100 in a small volume of medium to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
While gently vortexing or swirling the final volume of pre-warmed medium, add the required volume of the intermediate dilution dropwise.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).
-
Troubleshooting Workflow for Solution Preparation
Caption: Troubleshooting workflow for preparing this compound solutions.
Protocol 2: Formulation of this compound with a Co-solvent/Surfactant System
This protocol is adapted from general methods for formulating poorly soluble compounds for in vivo studies and can be scaled down and optimized for in vitro applications. Note: The final concentrations of the excipients must be tested for cytotoxicity in your specific cell line.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene Glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a Concentrated Stock in DMSO:
-
Dissolve this compound in 100% DMSO to a concentration of, for example, 50 mg/mL.[1]
-
-
Prepare the Formulation Vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting point for in vivo formulations that can be adapted is:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline/PBS
-
-
-
Prepare the Final Formulation:
-
Add the DMSO stock of this compound to the PEG300 and mix thoroughly until clear.
-
Add the Tween® 80 and mix until clear.
-
Finally, add the saline or PBS and mix to create a homogenous solution.
-
This stock can then be further diluted in cell culture medium for your experiments.
-
Signaling Pathway and Experimental Logic
This compound is an antagonist of the CXCR1 and CXCR2 chemokine receptors. Its stability in solution is critical for accurately assessing its impact on downstream signaling pathways.
Caption: Impact of this compound stability on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inclusion complex of a Bcl-2 inhibitor with cyclodextrin: characterization, cellular accumulation, and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins [sigmaaldrich.com]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SCH 563705 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SCH 563705 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is SCH 563705 and what is its mechanism of action?
SCH 563705 is a potent and orally available dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4] It functions by blocking the binding of endogenous ligands, primarily ELR-positive CXC chemokines such as IL-8 (CXCL8) and Gro-α (CXCL1), to these receptors.[1][4] This inhibition prevents downstream signaling pathways that mediate neutrophil chemotaxis, activation, and recruitment to sites of inflammation.[1][5]
Q2: What are the recommended storage conditions for SCH 563705?
For long-term storage, SCH 563705 powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][7] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[2]
Q3: What are the reported in vitro potencies of SCH 563705?
The inhibitory concentrations (IC50) and binding affinities (Ki) of SCH 563705 are summarized in the table below.
| Target | IC50 | Ki |
| Human CXCR1 | 7.3 nM | 3 nM |
| Human CXCR2 | 1.3 nM | 1 nM |
| Mouse CXCR2 | 5.2 nM | Not Reported |
Data sourced from MedchemExpress, Selleck Chemicals, and TargetMol.[1][3][4]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Question: I am having trouble dissolving SCH 563705 for my in vivo study, or the compound is precipitating out of solution. What should I do?
Answer:
Poor solubility is a common challenge with many small molecule inhibitors. Here are some steps to troubleshoot this issue:
-
Initial Dissolution: SCH 563705 is soluble in DMSO at concentrations of ≥ 30 mg/mL (70.51 mM).[7] For in vivo formulations, a stock solution in DMSO is typically the first step.
-
Sonication and Heating: If precipitation or phase separation occurs during the preparation of your formulation, gentle heating and/or sonication can be used to aid dissolution.[7]
-
Formulation Protocols: Several formulation protocols have been successfully used for in vivo administration of SCH 563705. The choice of vehicle can significantly impact solubility and stability. Below are some established protocols:
Protocol Components Final Concentration 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 5 mg/mL (11.75 mM) 2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL (11.75 mM) 3 10% DMSO, 90% Corn Oil ≥ 5 mg/mL (11.75 mM) Data sourced from MedchemExpress.[7]
Detailed Protocol Example (Protocol 1): To prepare 1 mL of the working solution:
-
Start with 100 µL of a 50 mg/mL stock solution of SCH 563705 in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Issue 2: Diminished Efficacy with Chronic Dosing
Question: I observed a good initial response to SCH 563705 in my animal model, but the effect seems to decrease with prolonged treatment. Why might this be happening?
Answer:
This phenomenon may be due to a compensatory biological response.
-
Compensatory Ligand Upregulation: Continuous treatment with CXCR2 antagonists has been shown to cause a dose-dependent elevation in plasma levels of CXCR2 ligands, such as CXCL1.[7] This increase in circulating chemokines may compete with the antagonist for receptor binding, potentially leading to a reduction in efficacy over time.
-
Experimental Design Considerations:
-
Pharmacodynamic Monitoring: Consider measuring plasma levels of relevant CXCR2 ligands (e.g., CXCL1, CXCL8) over the course of your study to assess for this compensatory upregulation.
-
Dosing Regimen: It may be necessary to adjust the dosing regimen (e.g., increase the dose or frequency) to maintain sufficient receptor occupancy in the presence of elevated ligand concentrations.
-
Issue 3: Incomplete Blockade of Neutrophil Infiltration
Question: Even at high doses of SCH 563705, I am still observing some neutrophil recruitment to the site of inflammation in my model. Is the compound not working?
Answer:
While SCH 563705 is a potent CXCR1/2 antagonist, it's important to consider the complexity of the in vivo environment.
-
Redundant Chemotactic Pathways: Neutrophil recruitment is a complex process mediated by multiple chemotactic signals. Besides the CXCR1/2 axis, other pathways involving receptors for leukotriene B4 (LTB4) and complement component 5a (C5a) can also drive neutrophil migration. Therefore, blocking CXCR1/2 alone may not completely abrogate neutrophil infiltration.
-
Focus on Neutrophil Function: Research on other CXCR1/2 antagonists has shown that while they may not completely halt neutrophil recruitment, they can significantly inhibit the pro-inflammatory or pro-tumoral functions of these cells.[8][9] It is recommended to assess not only the number of infiltrating neutrophils but also their functional state (e.g., expression of activation markers, production of reactive oxygen species, or release of proteases).
Issue 4: Potential for Off-Target Effects and Toxicity
Question: What are the potential off-target effects or toxicities associated with SCH 563705 in vivo?
Answer:
While specific public toxicity data for SCH 563705 is limited, information from other CXCR1/2 antagonists in clinical development can provide insights into potential class-wide effects.
-
Potential Adverse Events: Clinical trials of other CXCR1/2 antagonists have reported adverse events such as neutropenia, hepatitis, and pneumonitis.[10]
-
Monitoring Recommendations: It is prudent to include comprehensive monitoring in your in vivo studies:
-
Complete Blood Counts (CBCs): To monitor for neutropenia and other hematological changes.
-
Serum Chemistry: To assess liver function (e.g., ALT, AST levels).
-
Histopathology: Of key organs (liver, lungs, kidneys) at the end of the study to identify any potential tissue damage.
-
General Health Monitoring: Regular observation of animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Visualizations
Signaling Pathway of CXCR1/2 and Inhibition by SCH 563705
Caption: Inhibition of CXCR1/2 signaling by SCH 563705.
Experimental Workflow for In Vivo Formulation and Dosing
Caption: Workflow for preparing and administering SCH 563705.
References
- 1. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH 563705 | CXCR2 antagonist | CXCR1 antagonist | TargetMol [targetmol.com]
- 3. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CXCR1/2 antagonism inhibits neutrophil function and not recruitment in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of (Rac)-SCH 563705 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of (Rac)-SCH 563705 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4][5] It functions by inhibiting the binding of inflammatory chemokines, such as IL-8 and Gro-α, to these receptors, thereby blocking downstream signaling pathways involved in neutrophil migration and activation.[2][4]
Q2: I am observing high levels of cell death in my assay after treatment with this compound. What are the common causes?
High levels of cell death when using small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.[6]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor may disrupt normal cellular processes, leading to cumulative toxicity.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[6]
-
Compound Instability or Impurity: Degradation or impurities in the compound stock can contribute to unexpected cytotoxic effects.[6]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[6]
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides CXCR1 and CXCR2, leading to unintended toxic consequences.[6]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should be empirically determined for each cell line and assay. A dose-response experiment is crucial to identify a concentration that effectively inhibits the target without causing significant cell death. It is recommended to test a wide range of concentrations, for example, from 0.01 µM to 100 µM.[6]
Q4: What are the recommended storage and handling procedures for this compound to ensure its stability and activity?
To maintain the integrity of this compound:
-
Storage of Lyophilized Powder: Store at -20°C for up to 3 years.[3][4]
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4] Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[1][2]
-
Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store the compound in culture media for extended periods.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell assays.
| Observed Issue | Potential Cause | Recommended Solution |
| High level of cytotoxicity across all tested concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to low nanomolar), given its high potency (IC50s are in the low nanomolar range).[2][4] |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[6] Run a vehicle-only control. | |
| The cell line is particularly sensitive to the compound. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition. Consider using a more robust cell line if possible.[6] | |
| Compound has degraded or is impure. | Purchase the inhibitor from a reputable source. Verify its purity if possible. Prepare a fresh stock solution.[6] | |
| Inconsistent results between experiments. | Inconsistent cell health or seeding density. | Use cells within a consistent passage number range and ensure high viability (>95%) before seeding. Optimize and standardize cell seeding density.[7] |
| Instability of the compound in the assay medium. | Minimize the time the compound is in the culture medium before and during the assay. Prepare fresh dilutions immediately before use. | |
| Bell-shaped dose-response curve (cytotoxicity decreases at higher concentrations). | Compound precipitation at high concentrations. | Visually inspect wells for precipitate. Check the solubility of this compound in your specific culture medium.[7] |
| Assay interference. | Run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interference.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Resazurin-Based Viability Assay
This protocol helps determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).[6]
-
Compound Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin Assay: After incubation, add 10 µL of the resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.[6]
-
Readout: Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Convert fluorescence values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the concentration at which cytotoxicity is observed.
Protocol 2: Assessing Apoptosis Induction via Caspase-3/7 Activity Assay
If cytotoxicity is observed, this protocol can help determine if it is mediated by apoptosis.
Materials:
-
Cells and this compound as in Protocol 1
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a 96-well white-walled plate.
-
Reagent Preparation and Addition: Allow the plate and Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.[7]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[7]
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the activation of caspase-3/7 and apoptosis.[7]
Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity in cell assays.
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SCH 563705 | CXCR2 antagonist | CXCR1 antagonist | TargetMol [targetmol.com]
- 5. SCH 563705 | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-SCH 563705 Protocol Optimization for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing protocols for the use of (Rac)-SCH 563705 in primary cell cultures. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally available antagonist of the chemokine receptors CXCR1 and CXCR2.[1] It functions by blocking the binding of cognate chemokines, such as CXCL8 (IL-8) and other ELR+ chemokines, to these receptors.[1][2] This inhibition prevents the activation of downstream signaling pathways that are crucial for neutrophil migration and activation, as well as other inflammatory responses.[2][3]
Q2: Which primary cells are suitable for experiments with this compound?
A2: this compound is most relevant for primary cells that express CXCR1 and/or CXCR2. This primarily includes neutrophils, but also monocytes, mast cells, and certain endothelial cells.[3] The expression levels of these receptors can vary depending on the cell type and activation state. It is recommended to verify CXCR1 and CXCR2 expression in your primary cell population of interest before initiating experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (ideally ≤ 0.1%) to minimize solvent-induced artifacts.[4]
Q4: What is a good starting concentration for my primary cell experiments?
A4: The optimal concentration of this compound will depend on the primary cell type, cell density, and the specific experimental endpoint. Based on its reported IC50 values for CXCR1 and CXCR2 (7.3 nM and 1.3 nM, respectively), a good starting point for a dose-response experiment is to test a range of concentrations from 1 nM to 1 µM.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | - Low Receptor Expression: The primary cells may not express sufficient levels of CXCR1/CXCR2. - Suboptimal Drug Concentration: The concentration of this compound may be too low. - Drug Instability: The compound may have degraded due to improper storage or handling. - High Ligand Concentration: The concentration of the stimulating chemokine (e.g., CXCL8) may be too high, outcompeting the antagonist. | - Verify Receptor Expression: Confirm CXCR1/CXCR2 expression using flow cytometry or qPCR. - Perform Dose-Response: Test a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). - Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. - Optimize Ligand Concentration: Perform a dose-response with the chemokine to determine the EC50 and use a concentration at or near the EC80 for inhibition studies. |
| High cell death or toxicity observed | - High Drug Concentration: The concentration of this compound may be toxic to the primary cells. - High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high. - Off-Target Effects: At high concentrations, the inhibitor might have off-target effects leading to cytotoxicity. | - Determine IC50 and CC50: Perform a cell viability assay in parallel with your functional assay to determine the cytotoxic concentration 50 (CC50) and ensure your working concentration is well below this value. - Maintain Low DMSO: Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%.[4] - Use a Structurally Unrelated Inhibitor: Confirm the observed phenotype with another CXCR1/2 antagonist that has a different chemical structure to rule out off-target effects.[4] |
| High variability between replicates | - Inconsistent Cell Numbers: Uneven cell seeding across wells. - Pipetting Errors: Inaccurate dilutions or addition of the compound. - Edge Effects: Evaporation from the outer wells of a multi-well plate. | - Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. - Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. - Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent results with published data | - Different Primary Cell Donor: Primary cells from different donors can exhibit significant variability. - Different Experimental Conditions: Variations in cell density, incubation time, or ligand concentration can alter the outcome. - Cell Health: Poor viability or activation state of primary cells. | - Use Multiple Donors: If possible, perform experiments with cells from multiple donors to ensure the results are reproducible. - Standardize Protocols: Carefully document and standardize all experimental parameters. - Assess Cell Viability: Always check the viability of primary cells before starting an experiment. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. These values should be used as a starting point for determining the optimal concentration for your specific primary cell type and experimental conditions.
| Parameter | Value | Assay | Reference |
| IC50 for CXCR1 | 7.3 nM | Radioligand binding assay | [1] |
| IC50 for CXCR2 | 1.3 nM | Radioligand binding assay | [1] |
| Chemotaxis IC50 (vs. Gro-α) | 0.5 nM | Human neutrophil migration | [1] |
| Chemotaxis IC50 (vs. IL-8) | 37 nM | Human neutrophil migration | [1] |
Experimental Protocols
Dose-Response Determination for this compound in Primary Cells
Objective: To determine the optimal, non-toxic concentration range of this compound for a specific primary cell type.
Methodology:
-
Cell Preparation: Isolate primary cells using your standard protocol and resuspend them in the appropriate culture medium. Ensure high viability (>95%) as determined by a method like trypan blue exclusion.
-
Cell Seeding: Seed the primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay.
-
Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in culture medium. A suggested range is 2 nM to 2 µM (final concentrations of 1 nM to 1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Add an equal volume of the 2X compound dilutions to the cells.
-
Incubation: Incubate the plate for a duration relevant to your downstream functional assay (e.g., 1-2 hours for signaling studies, 24-72 hours for viability or gene expression studies).
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as an MTS, MTT, or a live/dead cell staining assay.[5]
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Calculate the CC50 (cytotoxic concentration 50%). The optimal concentration for functional assays will be well below the CC50.
Primary Cell Chemotaxis Assay (Boyden Chamber)
Objective: To assess the inhibitory effect of this compound on primary cell migration towards a chemoattractant.
Methodology:
-
Cell Preparation: Isolate primary cells and resuspend them in serum-free or low-serum medium. Pre-incubate the cells with various concentrations of this compound (determined from the dose-response experiment) or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add chemoattractant (e.g., CXCL8 at its EC80 concentration) to the lower wells of a Boyden chamber plate.
-
Place the membrane inserts (with a pore size appropriate for your cell type) into the wells.
-
Add the pre-treated cell suspension to the top of the membrane inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration that allows for optimal cell migration (this may need to be optimized, typically 1-4 hours).
-
Quantification of Migration:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Elute the stain and measure the absorbance, or count the migrated cells using a microscope.
-
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the concentration of this compound to determine the IC50 for chemotaxis inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR1/2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound in primary cells.
References
- 1. CXCR1 and CXCR2 are potential neutrophil extracellular trap-related treatment targets in ulcerative colitis: insights from Mendelian randomization, colocalization and transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
addressing variability in (Rac)-SCH 563705 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results using (Rac)-SCH 563705. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally available antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2] It functions by blocking the binding of endogenous ligands, such as IL-8 (CXCL8), to these receptors, thereby inhibiting downstream signaling pathways involved in inflammation and neutrophil recruitment.[3][4]
Q2: What does "(Rac)" indicate in the name this compound?
A2: "(Rac)" signifies that the compound is a racemic mixture, meaning it contains an equal amount of two enantiomers (mirror-image isomers). It is crucial to be aware of this, as enantiomers can have different pharmacological activities and potencies. Variability in experimental results could arise from batch-to-batch differences in the enantiomeric ratio.
Q3: I am observing inconsistent IC50 values in my in vitro assays. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors:
-
Compound Solubility: this compound has low aqueous solubility. Ensure the compound is fully dissolved before use. Precipitation during the experiment will lead to a lower effective concentration and thus a higher apparent IC50. Refer to the detailed dissolution protocols in the "Experimental Protocols" section.[1][2]
-
Racemic Mixture: The biological activity may be primarily due to one enantiomer. If there is any variation in the enantiomeric composition between batches of the compound, this will affect the potency.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density.
-
Ligand Concentration: The apparent IC50 of an antagonist is dependent on the concentration of the agonist (e.g., IL-8) used. Use a consistent concentration of the stimulating ligand across all experiments.
Q4: My in vivo experiments are showing high variability in efficacy. What should I check?
A4: High in vivo variability can be due to:
-
Formulation and Administration: Due to its poor solubility, the formulation of this compound for oral or other routes of administration is critical. Ensure a consistent and stable formulation is used for every experiment. Incomplete dissolution or precipitation in the dosing vehicle will lead to inconsistent dosing.
-
Pharmacokinetics: The compound has shown good oral pharmacokinetic profiles in several species, but individual animal differences can lead to variability.[1][2]
-
Species Specificity: While SCH 563705 is reported to be potent against mouse CXCR2, there can be species-specific differences in receptor affinity and pharmacology that contribute to variable results.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity in vitro | Compound Precipitation: The compound may not be fully dissolved or may have precipitated out of solution. | Visually inspect your stock and working solutions for any precipitate. If observed, refer to the dissolution protocols. Consider using sonication or gentle warming to aid dissolution.[1][2] Prepare fresh dilutions for each experiment. |
| Incorrect Storage: Improper storage may have led to compound degradation. | Store stock solutions at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Cellular Assay Issues: The cells may not be expressing sufficient levels of CXCR1/CXCR2, or the downstream signaling pathway may be compromised. | Confirm receptor expression on your cell line using techniques like flow cytometry or qPCR. Include positive controls for CXCR1/CXCR2 activation to ensure the assay is working correctly. | |
| Inconsistent Results Between Experiments | Variability in Compound Preparation: Inconsistent preparation of stock solutions and dilutions. | Standardize the entire process of solution preparation, from weighing the compound to the final dilution steps. Use calibrated pipettes and ensure thorough mixing. |
| Batch-to-Batch Variability of this compound: The enantiomeric composition may differ between batches. | If possible, purchase a larger quantity from a single batch for an entire study. If you suspect batch-to-batch variability, consider analytical characterization of the enantiomeric ratio. | |
| Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | Strictly adhere to a detailed, written protocol. Document all experimental parameters for each run. | |
| Unexpected Off-Target Effects | High Compound Concentration: At high concentrations, the compound may interact with other receptors or cellular components. | Perform dose-response experiments to determine the optimal concentration range. Use the lowest effective concentration to minimize the risk of off-target effects. |
| Contamination: The compound or reagents may be contaminated. | Use high-purity reagents and sterile techniques. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value |
| IC50 | Human CXCR2 | 1.3 nM |
| IC50 | Human CXCR1 | 7.3 nM |
| Ki | Human CXCR2 | 1 nM |
| Ki | Human CXCR1 | 3 nM |
| Chemotaxis IC50 | Human Neutrophils (vs. 30 nM Gro-α) | 0.5 nM |
| Chemotaxis IC50 | Human Neutrophils (vs. 3 nM IL-8) | 37 nM |
| IC50 | Mouse CXCR2 | 5.2 nM |
Data sourced from MedchemExpress product information.[1][2]
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration |
| -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable and fully dissolved solution of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure for a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 425.48 g/mol ).
-
Weigh the compound accurately and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Procedure for In Vivo Formulations (Example): [1][2]
-
Formulation 1 (PEG300/Tween-80/Saline):
-
Start with your DMSO stock solution.
-
For a 1 mL final volume, mix 100 µL of 10 mM DMSO stock with 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Formulation 2 (Corn Oil):
-
For a 1 mL final volume, add 100 µL of a concentrated DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Formulation 3 (SBE-β-CD):
-
For a 1 mL final volume, add 100 µL of a concentrated DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix well.
-
Note: Always prepare fresh working solutions from the stock solution for each experiment. If you observe any precipitation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: Neutrophil Chemotaxis Assay
Objective: To measure the inhibitory effect of this compound on neutrophil migration towards a chemoattractant (e.g., IL-8).
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., human IL-8)
-
This compound working solutions
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)
-
Incubator (37°C, 5% CO2)
-
Plate reader or microscope for quantification
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood using a standard method (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend the cells in RPMI + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Compound Pre-incubation: In separate tubes, mix equal volumes of the neutrophil suspension with different concentrations of this compound working solutions (or vehicle control). Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the chemotaxis chamber.
-
Add a buffer-only control to some lower wells (negative control for migration).
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension (containing this compound or vehicle) to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the filter.
-
Scrape the non-migrated cells from the top of the filter.
-
Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye and a plate reader for quantification.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for addressing variability.
Caption: Simplified CXCR1/CXCR2 signaling cascade.
References
Validation & Comparative
A Comparative Guide to CXCR1/CXCR2 Antagonists in Oncology: Reparixin vs. Navarixin (SCH 527123)
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) and their primary ligand, interleukin-8 (IL-8), represent a critical signaling axis in cancer progression. This pathway is implicated in tumor growth, angiogenesis, metastasis, and the modulation of the tumor microenvironment. Consequently, CXCR1/CXCR2 antagonists have emerged as a promising class of therapeutic agents in oncology. This guide provides a detailed comparison of two prominent CXCR1/CXCR2 inhibitors, Reparixin and Navarixin (formerly SCH 527123), based on available preclinical and clinical data in various cancer models.
At a Glance: Reparixin vs. Navarixin
| Feature | Reparixin | Navarixin (SCH 527123) |
| Mechanism of Action | Non-competitive allosteric inhibitor of CXCR1 and CXCR2.[1] | Potent, orally bioavailable antagonist of CXCR2 and CXCR1.[2] |
| Primary Target(s) | CXCR1 and CXCR2.[3] | Primarily CXCR2, with activity against CXCR1.[2][4] |
| Cancer Models Studied | Breast, Thyroid, Pancreatic, Myelofibrosis.[5][6][7][8] | Colon, Melanoma, Pancreatic, Prostate, Non-Small-Cell Lung Cancer.[9][10][11][12] |
| Key Findings | Reduces cancer stem cell populations, inhibits tumor growth and metastasis, sensitizes cancer cells to chemotherapy.[1][6][7] | Inhibits tumor cell proliferation, migration, and invasion; suppresses angiogenesis; enhances apoptosis; sensitizes cancer cells to chemotherapy.[9][12][13] |
In-Depth Performance Analysis
Preclinical Efficacy in Cancer Models
Both Reparixin and Navarixin have demonstrated significant anti-tumor activity in a range of preclinical cancer models. A direct comparison in pancreatic cancer cell lines revealed that both compounds effectively reduce malignant features.[14]
Table 1: Comparative Efficacy of Reparixin and Navarixin in Pancreatic Cancer Cell Lines [14]
| Cell Line | Treatment | Effect on Cell Proliferation (BrdU Assay) | Effect on Colony Formation | Effect on Cell Migration |
| HPAC | Reparixin | Dose-dependent suppression | Inhibition | Inhibition |
| HPAC | Navarixin (SCH527123) | Dose-dependent suppression | Inhibition | Inhibition |
| Capan-1 | Reparixin | Dose-dependent suppression | Inhibition | Data not specified |
| Capan-1 | Navarixin (SCH527123) | Dose-dependent suppression | Inhibition | Data not specified |
| AsPC-1 | Reparixin | Dose-dependent suppression | Inhibition | Data not specified |
| AsPC-1 | Navarixin (SCH527123) | Dose-dependent suppression | Inhibition | Data not specified |
In breast cancer models, Reparixin has been shown to reduce the population of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[1][6] In thyroid cancer, Reparixin inhibited cell viability, proliferation, and tumorigenicity in immunodeficient mice.[7]
Navarixin has demonstrated potent anti-tumor effects in colon cancer models, where it inhibited tumor growth and microvessel density in vivo and sensitized cancer cells to oxaliplatin.[9][13] In melanoma models, Navarixin also showed the ability to decrease tumor cell proliferation, survival, and angiogenesis.
Mechanism of Action and Signaling Pathways
Both Reparixin and Navarixin exert their anti-cancer effects by blocking the IL-8/CXCR1/2 signaling axis. This inhibition disrupts downstream pathways crucial for cancer cell survival and proliferation.
In pancreatic cancer cells, both Reparixin and Navarixin treatment led to decreased phosphorylation of key downstream effector molecules including STAT3, AKT, ERK1/2, and S6.[14] This indicates a blockage of the PI3K/Akt and MAPK/ERK signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Reparixin and Navarixin.
Cell Viability and Proliferation Assays
-
Cell Lines: A variety of human cancer cell lines have been utilized, including pancreatic (BxPC-3, HPAC, Capan-1, MIA PaCa-2, AsPC-1), colon (HCT116, Caco2), and thyroid (8505c, CAL62, SW1736) cancer cells.[7][13][14]
-
Methodology: Cell proliferation is often assessed using a Bromodeoxyuridine (BrdU) assay, which measures DNA synthesis.[14] Cell viability can be determined by assays such as the XTT assay.
-
Treatment: Cells are typically treated with varying concentrations of Reparixin or Navarixin for specified time periods (e.g., 72 hours) to determine dose-dependent effects.[9][14]
In Vivo Tumor Xenograft Models
-
Animal Models: Immunodeficient mice (e.g., nude mice) are commonly used for subcutaneous or orthotopic implantation of human cancer cells.
-
Treatment Administration: Reparixin has been administered via subcutaneous osmotic pumps or oral gavage.[8] Navarixin is orally bioavailable and administered accordingly.[2]
-
Endpoints: Tumor growth is monitored over time, and at the end of the study, tumors are excised, weighed, and analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).
Clinical Landscape
Both Reparixin and Navarixin have progressed to clinical trials. Reparixin has been investigated in several indications, including breast cancer, myelofibrosis, and COVID-19.[5] A Phase Ib trial of Reparixin in combination with paclitaxel in metastatic breast cancer demonstrated that the combination was safe and well-tolerated.[1]
Navarixin has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD) and in combination with pembrolizumab for advanced solid tumors, including castration-resistant prostate cancer, colorectal cancer, and non-small-cell lung cancer.[10][11][15]
Conclusion
Reparixin and Navarixin (SCH 527123) are both potent inhibitors of the CXCR1/CXCR2 signaling pathway with demonstrated anti-tumor activity across a range of cancer models. While Reparixin has been extensively studied for its role in targeting cancer stem cells, Navarixin has shown broad efficacy in inhibiting key processes of cancer progression. The choice between these or other CXCR1/CXCR2 inhibitors for further research and development may depend on the specific cancer type, the desired therapeutic combination, and the specific role of the IL-8/CXCR1/2 axis in the disease context. The direct comparative data in pancreatic cancer suggests similar mechanisms of action and efficacy, highlighting the therapeutic potential of targeting this pathway. Further head-to-head studies in diverse cancer models will be invaluable in delineating the unique advantages of each compound.
References
- 1. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Frontiers | The CXCL8-CXCR1/2 Axis as a Therapeutic Target in Breast Cancer Stem-Like Cells [frontiersin.org]
- 7. Multiple anti-tumor effects of Reparixin on thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CXCR2 antagonist, SCH-527123, shows antitumor activity and sensitizes cells to oxaliplatin in preclinical colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of interleukin 8/C‑X-C chemokine receptor 1,/2 signaling reduces malignant features in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CXCR2 Inhibition: A Comparative Guide to Alternatives for (Rac)-SCH 563705
For researchers, scientists, and drug development professionals seeking potent and selective inhibitors of the C-X-C chemokine receptor 2 (CXCR2), this guide provides a comprehensive comparison of leading alternatives to the well-characterized antagonist, (Rac)-SCH 563705. This document outlines the performance of Navarixin (SCH 527123), Danirixin, Reparixin, and AZD5069, supported by experimental data to inform preclinical and clinical research decisions.
The inflammatory response, a critical component of innate immunity, is tightly regulated by a complex network of chemokines and their receptors. CXCR2, predominantly expressed on neutrophils, plays a pivotal role in mediating neutrophil chemotaxis to sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute lung injury (ALI), as well as in cancer progression. Consequently, the development of potent and selective CXCR2 antagonists is a key area of therapeutic research. This guide offers an objective comparison of several prominent CXCR2 inhibitors as alternatives to this compound.
Quantitative Performance Comparison
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of the selected CXCR2 inhibitors. Data has been compiled from various preclinical and clinical studies to facilitate a direct comparison.
Table 1: In Vitro Potency and Selectivity of CXCR2 Inhibitors
| Compound | Target(s) | Assay Type | Species | Potency (nM) | Selectivity (CXCR1/CXCR2) | Reference(s) |
| This compound | CXCR1/CXCR2 | IC50 | Human | CXCR2: 1.3, CXCR1: 7.3 | ~5.6-fold for CXCR2 | [1][2] |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | IC50 | Human | CXCR2: 2.6, CXCR1: 36 | ~13.8-fold for CXCR2 | [3] |
| Kd | Mouse | CXCR2: 0.20 | - | [4][5] | ||
| Kd | Rat | CXCR2: 0.20 | - | [4][5] | ||
| Danirixin | CXCR2 | IC50 (CXCL8 binding) | Human | 12.5 | 78-fold for CXCR2 | [6][7] |
| pIC50 (binding) | Human | 7.9 | - | [1] | ||
| KB (Ca2+ mobilization) | Human | 6.5 | - | [1] | ||
| Reparixin | CXCR1/CXCR2 | IC50 | Human | CXCR2: 100, CXCR1: 1 | ~100-fold for CXCR1 | [8][9] |
| AZD5069 | CXCR2 | IC50 | Human | 0.79 | >150-fold for CXCR2 | [10][11] |
| pIC50 (binding) | Human | 9.1 | - | [12] | ||
| pA2 (chemotaxis) | Human | 9.6 | - | [12] |
Table 2: In Vivo Efficacy in LPS-Induced Lung Neutrophilia Models
| Compound | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Navarixin (SCH 527123) | Mouse | Oral | 1.2 | [5] |
| Rat | Oral | 1.8 | [4] | |
| Danirixin | Rat | Oral | 1.4 (LPS), 16 (Ozone) | [1] |
| Reparixin | Mouse | Intraperitoneal | Not explicitly stated as ED50, but effective at 15 µg/g | [13] |
| AZD5069 | Rat | Oral | Dose-dependent decrease in lung neutrophilia | [11] |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters | Species | Reference(s) |
| Navarixin (SCH 527123) | Orally bioavailable. | Preclinical models | [3] |
| Danirixin | Systemic exposure increases with dose. Cmax decreased with food. | Human | [14] |
| Reparixin | Rapidly absorbed (Tmax ~1h). Half-life ~2h. No accumulation on multiple dosing. | Human | [15] |
| AZD5069 | Rapidly absorbed (Tmax ~2h). Terminal half-life ~11h. Suitable for twice-daily dosing. | Human | [16][17] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: CXCR2 Signaling Pathway.
Caption: Experimental Workflow for CXCR2 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize CXCR2 inhibitors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a test compound for CXCR2.
Materials:
-
HEK293 cells stably expressing human CXCR2.
-
Radioligand (e.g., [¹²⁵I]-CXCL8).
-
Test compounds (e.g., Navarixin, Danirixin).
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Non-specific binding control (high concentration of unlabeled CXCL8).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CXCR2 cells.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of unlabeled CXCL8 instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a test compound to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human neutrophils.
-
Chemoattractant (e.g., CXCL1 or CXCL8).
-
Test compounds.
-
Boyden chamber or Transwell inserts (with a 3-5 µm pore size membrane).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Resuspend the neutrophils in assay buffer.
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by staining with Calcein-AM and measuring fluorescence with a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.
Calcium Mobilization Assay
Objective: To measure the effect of a test compound on chemokine-induced intracellular calcium release in CXCR2-expressing cells.
Materials:
-
HEK293 cells expressing human CXCR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CXCR2 agonist (e.g., CXCL8).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).
Procedure:
-
Plate HEK293-CXCR2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CXCR2 agonist (CXCL8) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the peak fluorescence response in the presence of the compound to the response with the agonist alone.
In Vivo LPS-Induced Lung Neutrophilia Model
Objective: To evaluate the in vivo efficacy of a CXCR2 inhibitor in a model of acute lung inflammation.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c).
-
Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli or P. aeruginosa).
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Anesthesia.
-
Bronchoalveolar lavage (BAL) equipment.
-
Cell counting and differentiation tools (e.g., hemocytometer, cytospin, differential stains).
Procedure:
-
Administer the test compound to the mice at various doses via the chosen route (e.g., oral gavage) at a specified time before LPS challenge.
-
Anesthetize the mice and instill a solution of LPS intranasally or intratracheally to induce lung inflammation.
-
At a predetermined time point after LPS challenge (e.g., 4, 6, or 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline or PBS into the lungs via the trachea.
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid, stain with a differential stain (e.g., Diff-Quik), and perform a differential cell count to determine the number of neutrophils.
-
Calculate the percentage of inhibition of neutrophil influx into the lungs for each dose of the test compound compared to the vehicle-treated, LPS-challenged group.
Conclusion
The selection of a CXCR2 inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of several leading alternatives to this compound. Navarixin and AZD5069 demonstrate high potency and selectivity for CXCR2. Danirixin offers a favorable profile with good oral efficacy. Reparixin, while also targeting CXCR1, has shown efficacy in various inflammatory models. The provided experimental data and protocols serve as a valuable resource for researchers to make informed decisions in the pursuit of novel therapies targeting the CXCR2 signaling pathway.
References
- 1. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5069 [openinnovation.astrazeneca.com]
- 12. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating (Rac)-SCH 563705 Efficacy with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CXCR1/CXCR2 antagonist (Rac)-SCH 563705 and siRNA-mediated gene silencing for studying and validating the role of these chemokine receptors in inflammatory responses. The content is designed to assist researchers in designing experiments and interpreting data related to the validation of small molecule inhibitors.
Introduction to this compound and its Targets
This compound is a potent, orally bioavailable, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of neutrophils and are key mediators of neutrophil recruitment and activation during inflammation. Ligands for CXCR1 and CXCR2, such as interleukin-8 (IL-8 or CXCL8), play a crucial role in the pathophysiology of various inflammatory diseases. By blocking the interaction of these chemokines with their receptors, this compound is expected to inhibit downstream signaling pathways that lead to neutrophil chemotaxis and activation, thereby reducing inflammation.
The Role of siRNA in Target Validation
Small interfering RNA (siRNA) is a powerful tool for target validation in drug development. By specifically silencing the expression of target genes—in this case, CXCR1 and CXCR2—researchers can mimic the effect of a pharmacological inhibitor and confirm that the observed biological effects of the compound are indeed due to its interaction with the intended target. This guide outlines a hypothetical experimental framework to validate the on-target effects of this compound using siRNA.
Data Presentation: Comparing this compound and siRNA
The following tables summarize hypothetical quantitative data from key experiments designed to compare the efficacy of this compound with that of siRNA-mediated knockdown of CXCR1 and CXCR2.
Table 1: In Vitro Neutrophil Migration Assay
| Treatment Group | Ligand (CXCL8) Concentration | Inhibition of Neutrophil Migration (%) |
| Vehicle Control | 10 nM | 0% |
| This compound (100 nM) | 10 nM | 85% |
| Scrambled siRNA Control | 10 nM | 5% |
| CXCR1 siRNA | 10 nM | 40% |
| CXCR2 siRNA | 10 nM | 75% |
| CXCR1 + CXCR2 siRNA | 10 nM | 90% |
Table 2: In Vivo Mouse Model of Thioglycollate-Induced Peritonitis
| Treatment Group | Neutrophil Infiltration (cells/mL peritoneal lavage) | Reduction in Neutrophil Infiltration (%) |
| Vehicle Control | 1.5 x 10^6 | 0% |
| This compound (10 mg/kg) | 0.4 x 10^6 | 73% |
| In vivo-jetPEI® Control | 1.4 x 10^6 | 7% |
| CXCR1 siRNA (in vivo) | 0.9 x 10^6 | 40% |
| CXCR2 siRNA (in vivo) | 0.5 x 10^6 | 67% |
| CXCR1 + CXCR2 siRNA (in vivo) | 0.3 x 10^6 | 80% |
Experimental Protocols
In Vitro Neutrophil Migration Assay (Boyden Chamber Assay)
Objective: To quantify the inhibitory effect of this compound and siRNA-mediated knockdown of CXCR1/CXCR2 on neutrophil chemotaxis towards a CXCL8 gradient.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
siRNA Transfection (for siRNA groups):
-
Resuspend isolated neutrophils in appropriate transfection medium.
-
Transfect neutrophils with CXCR1-specific siRNA, CXCR2-specific siRNA, a combination of both, or a scrambled negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Incubate for 24-48 hours to allow for target gene knockdown. Confirm knockdown efficiency by qRT-PCR or Western blot.
-
-
Chemotaxis Assay:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (5 µm pores).
-
Add chemoattractant (10 nM CXCL8) to the lower wells.
-
For the this compound group, pre-incubate neutrophils with 100 nM this compound or vehicle control for 30 minutes.
-
Add 5 x 10^4 neutrophils (either treated with SCH 563705 or transfected with siRNA) to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of inhibition relative to the vehicle or scrambled siRNA control.
-
In Vivo Mouse Model of Thioglycollate-Induced Peritonitis
Objective: To assess the in vivo efficacy of this compound and CXCR1/CXCR2 siRNA in reducing neutrophil infiltration in a mouse model of acute inflammation.
Methodology:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
siRNA Administration (for siRNA groups):
-
Encapsulate CXCR1 siRNA, CXCR2 siRNA, a combination of both, or a control siRNA in a suitable in vivo delivery vehicle (e.g., in vivo-jetPEI®).
-
Administer the siRNA complexes intravenously or intraperitoneally 24-48 hours prior to the inflammatory challenge.
-
-
Compound Administration (for SCH 563705 group):
-
Administer this compound (10 mg/kg) or vehicle control orally 1 hour before the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
-
Peritoneal Lavage and Cell Counting:
-
4 hours after thioglycollate injection, euthanize the mice.
-
Collect peritoneal exudate cells by washing the peritoneal cavity with 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Perform differential cell counts on cytospin preparations stained with Wright-Giemsa to specifically quantify neutrophils.
-
-
Data Analysis:
-
Calculate the total number of neutrophils in the peritoneal lavage for each treatment group.
-
Determine the percentage reduction in neutrophil infiltration compared to the respective control group.
-
Mandatory Visualizations
Caption: CXCR1/CXCR2 signaling pathway and points of intervention.
Caption: Experimental workflow for siRNA-based validation.
A Comparative Guide to (Rac)-SCH 563705 and Alternative CXCR1/CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the findings related to (Rac)-SCH 563705, a potent antagonist of the CXC chemokine receptors 1 and 2 (CXCR1/CXCR2). In the following sections, we offer an objective comparison of this compound with other notable CXCR1/CXCR2 antagonists, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways.
This compound is the racemic mixture of SCH 563705, a small molecule inhibitor targeting CXCR1 and CXCR2.[1][2] These receptors are key mediators in the inflammatory response, primarily by controlling the migration and activation of neutrophils.[3] Consequently, antagonism of CXCR1/CXCR2 is a promising therapeutic strategy for a range of inflammatory diseases and cancer.[4][5][6][7] This guide will compare this compound with other well-characterized CXCR1/CXCR2 antagonists: Danirixin, Navarixin, Reparixin, and Ladarixin.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo performance metrics of this compound and its alternatives, providing a clear basis for comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (nM) - CXCR1 | IC50 (nM) - CXCR2 | Ki (nM) - CXCR1 | Ki (nM) - CXCR2 | Notes |
| This compound | CXCR1/CXCR2 | 7.3[1][8] | 1.3[1][8] | 3[1][8] | 1[1][8] | Potent dual inhibitor. |
| Danirixin | CXCR2 selective | >1000 (78-fold selectivity for CXCR2)[9] | 12.5 (pIC50 of 7.9)[9] | - | 6.5 (KB)[9] | Reversible and selective antagonist.[9] |
| Navarixin | CXCR1/CXCR2 | 36[10] | 2.6[10] | - | - | Orally bioavailable.[10] |
| Reparixin | CXCR1/CXCR2 | 1[11][12] | 100[12] | - | - | Non-competitive allosteric inhibitor.[11][12] |
| Ladarixin | CXCR1/CXCR2 | - | - | - | - | Inhibits neutrophil migration with an IC50 in the range of 1 ng/ml.[13] Second generation with >100-fold higher affinity for CXCR2 than Reparixin.[14] |
Table 2: Pharmacokinetic Profiles
| Compound | Administration | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | Oral | Good oral pharmacokinetic profiles.[8] | Rats, Mice, Monkeys, Dogs | [8] |
| Danirixin | Oral | Cmax and AUC(0-∞) decreased with food and in elderly subjects. Cmax decreased with omeprazole co-administration.[15][16] | Healthy adult subjects | [15][16] |
| Navarixin | Oral | Dose-dependent increase in AUC and Cmax.[17] | Human | [17] |
| Reparixin | Intravenous | t1/2 ~0.5h in rats, ~10h in dogs. Primarily urinary excretion.[18] | Rat, Dog | [18] |
| Ladarixin | Oral | A 400 mg dose provides an average steady-state plasma concentration of the unbound fraction of about 100 to 150 ng/ml.[13] | Human | [13] |
Table 3: In Vivo Efficacy and Clinical Development
| Compound | Indication(s) Under Investigation | Key In Vivo Findings | Clinical Trial Phase | Reference |
| This compound | Inflammation | Reduces blood neutrophil frequency in mice.[8] | Preclinical | [8] |
| Danirixin | COPD, Influenza | Improved respiratory symptoms and health status in COPD patients. Well-tolerated in influenza patients.[19] | Phase IIa | [19] |
| Navarixin | Solid Tumors (NSCLC, CRPC, MSS CRC) | Combination with pembrolizumab did not show sufficient efficacy in a Phase 2 trial.[17][20] | Phase II | [17][20] |
| Reparixin | Type 1 Diabetes, Metastatic Breast Cancer, COVID-19 | Being investigated for attenuating ischemia-reperfusion injury.[3] | Phase II/III | [3][14] |
| Ladarixin | Type 1 Diabetes, NSCLC | Did not show a significant effect on preserving beta-cell function in new-onset type 1 diabetes.[13] Investigated in combination with Sotorasib for NSCLC.[21] | Phase II | [21][22] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and cross-validation of findings.
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as IL-8 (CXCL8).
Principle: Neutrophils are placed in the upper chamber of a Boyden chamber or Transwell® insert, which is separated from the lower chamber by a porous membrane. The lower chamber contains a chemoattractant. The number of neutrophils that migrate through the membrane to the lower chamber is quantified to determine the chemotactic response.
Protocol:
-
Neutrophil Isolation:
-
Isolate human peripheral blood neutrophils from healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Perform red blood cell lysis using a hypotonic solution.
-
Resuspend the purified neutrophils in a serum-free medium (e.g., DMEM) and adjust the cell concentration to 2.5×10^5 cells/mL.[1]
-
Assess neutrophil purity (>60% CD15 expression) using flow cytometry.[23]
-
-
Assay Setup:
-
Add the chemoattractant (e.g., IL-8 at a final concentration of 10-100 ng/mL) and the test compound at various concentrations to the lower wells of a 96-well Boyden chamber.[23]
-
Place the Transwell® inserts (with a 5.0 µm pore size polyester membrane) into the wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.[1]
-
Include a negative control (medium only) and a positive control (chemoattractant without inhibitor).
-
-
Incubation:
-
Quantification of Migration:
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled or fluorescently labeled ligand for binding to CXCR1 or CXCR2.
Principle: Cell membranes or whole cells expressing the receptor of interest are incubated with a labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand bound to the receptor is measured, and the displacement by the test compound is used to determine its binding affinity (Ki).
Protocol:
-
Cell and Membrane Preparation:
-
Use a cell line stably expressing human CXCR1 or CXCR2 (e.g., HEK293 or CHO cells).
-
For membrane preparations, homogenize the cells and isolate the membrane fraction by centrifugation.
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.[24]
-
-
Separation of Bound and Free Ligand:
-
For membrane-based assays, rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specifically bound ligand.
-
For whole-cell assays, wash the cells to remove unbound labeled ligand.
-
-
Detection:
-
For radioligand binding, measure the radioactivity on the filters using a scintillation counter.
-
For fluorescent ligand binding, measure the fluorescence intensity using a suitable plate reader.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the log of the unlabeled compound concentration.
-
Calculate the IC50 value from the curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: CXCR1/CXCR2 Signaling Pathway.
Caption: Neutrophil Chemotaxis Assay Workflow.
Caption: Receptor Binding Assay Workflow.
This guide provides a foundational comparison of this compound and its alternatives. For further in-depth analysis, it is recommended to consult the primary literature cited throughout this document. The provided protocols and diagrams serve as a starting point for researchers aiming to validate and expand upon these findings.
References
- 1. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Reparixin used for? [synapse.patsnap.com]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756)--a selective CXCR2 antagonist --in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of conventional and bioenhanced tablet formulations of danirixin (GSK1325756) following oral administration in healthy, elderly, human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. go.drugbank.com [go.drugbank.com]
- 23. criver.com [criver.com]
- 24. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Small Molecule CXCR2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of small molecule CXCR2 inhibitors presents a promising frontier for therapeutic intervention in a host of inflammatory diseases and cancers. This guide provides an objective, data-driven comparison of key CXCR2 inhibitors, focusing on their performance, supporting experimental data, and detailed methodologies to aid in the selection and application of these compounds in a research setting.
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils and other myeloid cells to sites of inflammation and tumorigenesis. Its activation by various ELR+ CXC chemokines, most notably CXCL8 (IL-8), triggers a cascade of downstream signaling events that mediate cell migration, degranulation, and angiogenesis. The inhibitors detailed below represent some of the most prominent small molecules developed to target this critical pathway.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of several small molecule CXCR2 inhibitors against their primary targets, CXCR1 and CXCR2. This data, primarily in the form of IC50 and Kd values, allows for a direct comparison of their inhibitory activities.
| Compound Name | Target(s) | Human CXCR1 IC50 (nM) | Human CXCR2 IC50 (nM) | Human CXCR2 Kd (nM) | Species Cross-Reactivity (CXCR2 Kd, nM) |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | 36 - 43 | 0.97 - 2.6 | 0.08 (cyno), 0.20 (mouse, rat) | Cynomolgus Monkey, Mouse, Rat |
| Reparixin | CXCR1/CXCR2 | 1 | 100 - 400 | - | Mouse |
| AZD5069 | CXCR2 selective | >118.5 (pIC50 6.5) | 0.79 (pIC50 9.1) | - | Cynomolgus Monkey, Dog, Rat, Mouse |
| Ladarixin | CXCR1/CXCR2 | - | 0.7 (chemotaxis) | - | Mouse |
| SX-682 | CXCR1/CXCR2 | Potent inhibitor | Potent inhibitor | - | - |
Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided in DOT language.
CXCR2 Signaling Pathway
This diagram illustrates the major signaling cascades initiated upon ligand binding to CXCR2, leading to key cellular responses.
Caption: CXCR2 signaling cascade upon ligand binding.
Experimental Workflow: Neutrophil Chemotaxis Assay
This diagram outlines the key steps in a common in vitro assay used to measure the effect of inhibitors on neutrophil migration.
Caption: Workflow for a Transwell chemotaxis assay.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
HEK293 cells stably expressing human CXCR2.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [125I]-CXCL8 (PerkinElmer).
-
Non-labeled competitor: Unlabeled CXCL8.
-
Test compounds (CXCR2 inhibitors).
-
GF/B filter plates (PerkinElmer).
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Methods:
-
Membrane Preparation: Culture HEK293-CXCR2 cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of [125I]-CXCL8 (final concentration ~0.1 nM).
-
Initiation of Reaction: Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neutrophil Chemotaxis Assay (Transwell)
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
1. Materials:
-
Freshly isolated human neutrophils from healthy donors.
-
RPMI 1640 medium with 0.5% BSA.
-
Chemoattractant: CXCL8 (IL-8) or other relevant chemokine.
-
Test compounds (CXCR2 inhibitors).
-
Transwell inserts with 3-5 µm pore size for 24-well plates.
-
Cell viability assay kit (e.g., CellTiter-Glo, Promega).
-
Luminometer.
2. Methods:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Chemoattractant Preparation: Prepare a solution of the chemoattractant (e.g., 10 nM CXCL8) in RPMI 1640 with 0.5% BSA and add it to the lower chamber of the 24-well plate.
-
Cell Preparation and Treatment: Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Place the Transwell inserts into the wells containing the chemoattractant. Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration: Remove the Transwell inserts. To quantify the number of migrated cells in the lower chamber, use a cell viability assay such as CellTiter-Glo, which measures ATP content. Add the reagent to the lower chamber, incubate as per the manufacturer's instructions, and measure the luminescence.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated CXCR2 receptor, a key step in GPCR desensitization and signaling.
1. Materials:
-
U2OS or HEK293 cells stably co-expressing CXCR2 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter β-Arrestin cells from DiscoverX).
-
Cell culture medium and supplements.
-
CXCL8 or other CXCR2 agonist.
-
Test compounds (CXCR2 inhibitors).
-
Assay buffer.
-
Detection reagent (e.g., PathHunter Detection Reagents).
-
Chemiluminescent plate reader.
2. Methods:
-
Cell Culture: Culture the engineered cells according to the supplier's recommendations.
-
Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate at an appropriate density and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the CXCR2 agonist (e.g., CXCL8) at a concentration that gives a robust signal (e.g., EC80).
-
Antagonist Mode: Add the test compounds to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C. Then, add the agonist to all wells (except for the negative control) and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of β-arrestin recruitment for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
A Comparative Guide: (Rac)-SCH 563705 Versus Monoclonal Antibodies in Targeting the CXCR1/CXCR2 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the racemic small molecule antagonist, (Rac)-SCH 563705, and therapeutic monoclonal antibodies targeting the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). This objective analysis is supported by available preclinical data to inform research and development decisions in inflammatory diseases and oncology.
Introduction
The CXCR1 and CXCR2 signaling pathways, activated by chemokines such as CXCL8 (IL-8), are pivotal in mediating the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Dysregulation of this axis is implicated in the pathogenesis of numerous inflammatory disorders and the progression of various cancers. Consequently, both small molecule inhibitors and monoclonal antibodies have been developed to target these receptors and modulate their activity. This compound is a potent, orally active antagonist of both CXCR1 and CXCR2. In parallel, several monoclonal antibodies have been developed to specifically target either CXCR1 or CXCR2, offering a different therapeutic modality. This guide will compare the efficacy and mechanistic approaches of these two strategies.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and representative monoclonal antibodies targeting CXCR1 and CXCR2. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: this compound Efficacy Data
| Parameter | Receptor | Value | Assay Type |
| IC₅₀ | Human CXCR1 | 7.3 nM | Radioligand Binding |
| Human CXCR2 | 1.3 nM | Radioligand Binding | |
| Kᵢ | Human CXCR1 | 3 nM | Radioligand Binding |
| Human CXCR2 | 1 nM | Radioligand Binding |
Table 2: Monoclonal Antibody Efficacy Data
| Antibody Name/Clone | Target Receptor | Parameter | Value | Assay Type |
| Cx1Mab-1 | Mouse CXCR1 | K_D_ | 2.6 x 10⁻⁹ M (on CHO/mCXCR1 cells) | Flow Cytometry |
| K_D_ | 2.1 x 10⁻⁸ M (on LN229/mCXCR1 cells) | Flow Cytometry | ||
| Cx1Mab-8 | Mouse CXCR1 | K_D_ | 5.1 x 10⁻¹⁰ M (on CHO/mCXCR1 cells) | Flow Cytometry |
| K_D_ | 1.3 x 10⁻⁹ M (on LN229/mCXCR1 cells) | Flow Cytometry | ||
| MAB2164 | Mouse CXCR2 | ND₅₀ | 15-50 µg/mL | Chemotaxis Neutralization |
| MAB331 (Clone 48311) | Human CXCR2 | ND₅₀ | 1-5 µg/mL | Chemotaxis Neutralization |
| abN48-2-IgG1 | Human CXCR2 | IC₅₀ (IL-8 induced chemotaxis) | ~1 nM | Neutrophil Chemotaxis |
| IC₅₀ (GRO-α induced chemotaxis) | ~1 nM | Neutrophil Chemotaxis |
Signaling Pathways and Mechanisms of Action
This compound acts as a non-competitive allosteric antagonist, binding to a site on the CXCR1/2 receptors distinct from the chemokine binding site. This binding event induces a conformational change in the receptor that prevents its activation and subsequent downstream signaling.
Monoclonal antibodies, in contrast, typically function as competitive antagonists by binding to the extracellular domains of the CXCR1 or CXCR2 receptors, thereby sterically hindering the binding of their cognate chemokine ligands. This blockade prevents receptor activation and the initiation of intracellular signaling cascades.
Below are diagrams illustrating the targeted signaling pathways.
Caption: CXCR1/2 signaling pathway and points of inhibition.
Experimental Workflows
The efficacy of these inhibitors is typically assessed through a series of in vitro and in vivo experiments. Below are simplified workflows for common assays.
Caption: Workflow for a neutrophil chemotaxis assay.
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
Neutrophil Chemotaxis Assay
Objective: To determine the ability of an inhibitor to block the migration of neutrophils towards a chemokine gradient.
Materials:
-
Isolated human or mouse neutrophils
-
This compound or monoclonal antibody
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Recombinant human or mouse CXCL8
-
Transwell inserts with a 3-5 µm pore size
-
24-well plates
-
Hemocytometer or automated cell counter
-
Microplate reader (for colorimetric or fluorescent quantification)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or mouse bone marrow using density gradient centrifugation.
-
Inhibitor Pre-incubation: Resuspend isolated neutrophils in chemotaxis medium and pre-incubate with varying concentrations of this compound or the monoclonal antibody for 30-60 minutes at 37°C.
-
Assay Setup: Add chemotaxis medium containing a specific concentration of CXCL8 to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.
-
Cell Migration: Add the pre-incubated neutrophil suspension to the top chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the inserts. Migrated cells in the lower chamber can be counted directly using a hemocytometer or quantified using a colorimetric or fluorescent assay (e.g., Calcein-AM staining).
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value.
Calcium Mobilization Assay
Objective: To measure the inhibition of chemokine-induced intracellular calcium release in cells expressing CXCR1 or CXCR2.
Materials:
-
Cell line stably expressing human or mouse CXCR1 or CXCR2 (e.g., CHO or HEK293 cells)
-
This compound or monoclonal antibody
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Recombinant human or mouse CXCL8
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the CXCR1/2-expressing cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Inhibitor Addition: After dye loading, wash the cells again and add assay buffer containing various concentrations of this compound or the monoclonal antibody. Incubate for a specified period.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Chemokine Stimulation: Use the instrument's injector to add a pre-determined concentration of CXCL8 to the wells.
-
Fluorescence Measurement: Immediately after chemokine addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (peak minus baseline) is used to determine the response. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
Both this compound and monoclonal antibodies represent viable strategies for antagonizing the CXCR1/CXCR2 signaling axis. This compound offers the advantage of being an orally bioavailable small molecule that targets both receptors. Monoclonal antibodies, while requiring parenteral administration, can offer high specificity for a single receptor and a longer half-life. The choice between these modalities will depend on the specific therapeutic context, including the desired pharmacokinetic profile, the relative importance of targeting one or both receptors, and the specific disease indication. The data and protocols presented in this guide provide a foundation for further investigation and comparison of these promising therapeutic agents.
Validating the Specificity of (Rac)-SCH 563705: A Comparative Guide for Researchers
(Rac)-SCH 563705 is a potent, orally bioavailable antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). This guide provides a framework for researchers, scientists, and drug development professionals to validate the specificity of this compound and similar CXCR1/2 antagonists. Ensuring the specificity of a small molecule inhibitor is paramount to interpreting experimental results accurately and predicting its potential therapeutic effects and off-target liabilities. This guide compares this compound with other known CXCR1/2 antagonists and details the experimental protocols required for rigorous specificity testing.
Comparative Analysis of CXCR1/2 Antagonists
The primary targets of this compound are CXCR1 and CXCR2, two G-protein coupled receptors (GPCRs) that play crucial roles in neutrophil recruitment and activation during inflammation. A key aspect of validating the specificity of a CXCR1/2 antagonist is to determine its relative affinity for these two highly homologous receptors and its activity against a panel of other related and unrelated receptors.
| Compound | CXCR1 Affinity (IC50/Ki) | CXCR2 Affinity (IC50/Ki) | Selectivity Notes |
| This compound | 7.3 nM (IC50) / 3 nM (Ki)[1] | 1.3 nM (IC50) / 1 nM (Ki)[1] | Potent dual antagonist with a slight preference for CXCR2. |
| Navarixin (SCH 527123) | 3.9 nM (Kd)[2] | 0.049 nM (Kd)[2] | Allosteric antagonist with higher selectivity for CXCR2.[2] |
| AZD5069 | ~316 nM (pIC50 = 6.5) | ~1.58 nM (pIC50 = 8.8)[3] | Selective CXCR2 antagonist.[3] |
| Reparixin | High affinity | Lower affinity | Primarily a CXCR1 antagonist, but also inhibits CXCR2.[4] |
Experimental Protocols for Specificity Validation
A comprehensive validation of this compound specificity involves a multi-tiered approach, including in vitro binding and functional assays, as well as cell-based assays to confirm its mechanism of action and rule out off-target effects.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for CXCR1 and CXCR2 and to screen for binding to other receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., CHO or HEK293 cells transfected with human CXCR1 or CXCR2).
-
Competition Binding: Incubate a fixed concentration of a radiolabeled ligand (e.g., [125I]-IL-8) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assays
Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit chemokine-induced cell migration.
Methodology:
-
Cell Preparation: Isolate primary human neutrophils or use a cell line expressing CXCR1 and/or CXCR2 (e.g., HL-60 cells).
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Chemoattractant and Inhibitor: Add a chemokine ligand (e.g., CXCL8/IL-8 for both CXCR1 and CXCR2, or a CXCR2-specific ligand like CXCL1/GRO-α) to the lower wells. Pre-incubate the cells with various concentrations of this compound before adding them to the upper wells.
-
Incubation: Incubate the chamber at 37°C to allow cell migration towards the chemoattractant.
-
Quantification: After incubation, quantify the number of migrated cells in the lower wells using a cell viability assay (e.g., Calcein-AM staining) or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis at each concentration of the antagonist and determine the IC50 value.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to block chemokine-induced intracellular calcium release, a key downstream signaling event of CXCR1/2 activation.
Methodology:
-
Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a specific chemokine agonist (e.g., IL-8 or GRO-α).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium flux and calculate the IC50 value.
Broad Panel Off-Target Screening
Objective: To identify potential off-target interactions of this compound by screening it against a large panel of receptors, enzymes, and ion channels.
Methodology:
-
Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers screening against a broad panel of targets. These panels typically include a wide range of GPCRs, kinases, ion channels, and other pharmacologically relevant proteins.
-
The assays are usually radioligand binding assays or enzymatic assays, depending on the target class.
-
A standard screening concentration for the test compound is typically 1 µM or 10 µM.
-
Results are reported as the percentage of inhibition of binding or enzyme activity. Significant off-target hits (typically >50% inhibition) should be followed up with concentration-response curves to determine the IC50 for the off-target interaction.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism and the process of its specificity validation, the following diagrams illustrate the CXCR1/2 signaling pathway and a general experimental workflow.
Caption: Simplified CXCR1/2 signaling pathway leading to neutrophil chemotaxis and degranulation.
Caption: A stepwise workflow for validating the specificity of a CXCR1/2 antagonist.
By following these experimental protocols and comparing the results with known CXCR1/2 antagonists, researchers can confidently establish the specificity profile of this compound. This rigorous validation is a critical step in the preclinical development of any targeted therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CXCR1/CXCR2 Antagonists: (Rac)-SCH 563705 and SCH 527123
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two small molecule antagonists of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2): (Rac)-SCH 563705 and SCH 527123. These receptors, activated by interleukin-8 (IL-8) and other CXC chemokines, are critical mediators of inflammatory responses and have been implicated in the pathogenesis of various inflammatory diseases and cancer. Understanding the nuances of antagonists targeting these receptors is paramount for advancing therapeutic strategies.
This document summarizes key quantitative data on the binding affinities and inhibitory concentrations of both compounds, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and a typical experimental workflow.
Data Presentation: Quantitative Comparison
The following tables summarize the reported in vitro activities of this compound and SCH 527123. It is important to note that the data have been compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ.
Table 1: Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Assay Details |
| This compound | Human CXCR1 | 7.3[1][2][3][4] | Not specified |
| Human CXCR2 | 1.3[1][2][3][4] | Not specified | |
| Mouse CXCR2 | 5.2[5] | Not specified | |
| Human Neutrophil Migration (vs. GRO-α) | 0.5[5] | Chemoattractant: 30 nM GRO-α | |
| Human Neutrophil Migration (vs. IL-8) | 37[6] | Chemoattractant: 3 nM IL-8 | |
| SCH 527123 | Human CXCR1 | 36[7], 43[8] | Displacement of [125I]hCXCL8 from human CXCR1 expressed in BaF3 cells.[8] |
| Human CXCR2 | 2.6[7], 0.97[8] | Displacement of [125I]hCXCL8 from human CXCR2 expressed in BaF3 cells.[8] | |
| Human Neutrophil Migration (vs. CXCL1) | < 1[9] | Not specified | |
| Human Neutrophil Migration (vs. CXCL8) | 16[9] | Not specified | |
| Colorectal Cancer Cell Proliferation | 18-40 µM[10] | HCT116, E2, Caco2, and IIIe cells, 72h incubation.[10] |
Table 2: Binding Affinity (Ki and Kd)
| Compound | Target | Ki (nM) | Kd (nM) | Assay Details |
| This compound | Human CXCR1 | 3[1][2][3][4] | - | Not specified |
| Human CXCR2 | 1[1][2][3][4] | - | Not specified | |
| SCH 527123 | Human CXCR1 | - | 3.9[11][12] | Equilibrium binding analysis with [3H]Sch527123.[11][12] |
| Human CXCR2 | - | 0.049[11][12] | Equilibrium binding analysis with [3H]Sch527123.[11][12] | |
| Cynomolgus CXCR1 | - | 41[13][14] | Not specified | |
| Cynomolgus CXCR2 | - | 0.08[13][14] | Not specified | |
| Mouse CXCR2 | - | 0.20[13][14] | Not specified | |
| Rat CXCR2 | - | 0.20[13][14] | Not specified |
Experimental Protocols
Radioligand Binding Assay (for Kd/Ki determination)
This protocol is a representative method for determining the binding affinity of antagonists to CXCR1 and CXCR2.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human CXCR1 or CXCR2 are cultured to 80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [125I]-CXCL8 or [3H]-SCH 527123) with increasing concentrations of the unlabeled competitor (this compound or SCH 527123).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CXCR1/2 ligand.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
-
The Ki or Kd is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay
This protocol outlines a common method to assess the functional antagonism of CXCR1/2.[15][16][17]
-
Neutrophil Isolation:
-
Isolate human neutrophils from the fresh blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Assay (Boyden Chamber/Transwell Assay):
-
Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pore size) into the wells of a 24-well plate.
-
Add a solution of a chemoattractant (e.g., CXCL1 or CXCL8 at a final concentration of 10-100 ng/mL) to the lower chamber.
-
In a separate tube, pre-incubate the isolated neutrophils with various concentrations of this compound, SCH 527123, or a vehicle control for 15-30 minutes at 37°C.
-
Add the pre-treated neutrophil suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a method such as:
-
Direct cell counting with a hemocytometer after staining.
-
Measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).
-
Staining migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathways
The activation of CXCR1 and CXCR2 by their cognate chemokines initiates a cascade of intracellular signaling events, primarily through Gαi-coupled proteins. This leads to the activation of multiple downstream pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which collectively regulate cell migration, proliferation, and survival.
Caption: Simplified signaling pathway of CXCR1 and CXCR2 activation.
Experimental Workflow
The following diagram illustrates a logical workflow for a comparative analysis of CXCR1/2 antagonists.
Caption: A logical workflow for the comparative evaluation of CXCR1/2 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SCH 563705外消旋混合物 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SCH 563705 | CXCR2 antagonist | CXCR1 antagonist | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A novel, orally active CXCR1/2 receptor antagonist, Sch527123, inhibits neutrophil recruitment, mucus production, and goblet cell hyperplasia in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
- 17. biomedha.com [biomedha.com]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-SCH 563705: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-SCH 563705, a potent and orally available CXCR1 and CXCR2 antagonist.[1] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for the disposal of heterocyclic organic compounds used in research.
Core Principles of Chemical Waste Management
The fundamental strategy for managing laboratory waste is to prioritize safety and minimize environmental impact from the moment a chemical is acquired.[2] This involves a tiered approach: preventing pollution at its source, reusing or redistributing surplus materials, recycling where possible, and finally, proper disposal through approved methods like incineration or specialized treatment.[2]
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Container Residue (Non-acute) | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal. | [2] |
| Container Residue (Acutely Hazardous) | Must be triple-rinsed; rinsate collected as hazardous waste. | [2] |
| Aqueous Waste pH | Must be within a specified range (typically neutral) for sewer disposal (if permitted). | |
| Volatile Organic Solvents | Evaporation is generally not a permissible disposal method. | [3] |
Experimental Protocol: General Disposal Procedure for this compound
The following protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste due to its biological potency and unknown comprehensive toxicological profile.[4][5]
-
It is a solid, heterocyclic organic compound.[6]
2. Segregation and Storage:
-
Segregate waste containing this compound from other waste streams to prevent unintended reactions.[3][4]
-
Store in a designated, well-ventilated, and secure area.[3][5]
-
Use a compatible, leak-proof container clearly labeled as "Hazardous Waste" and listing the full chemical name: "this compound".[5] Do not use chemical abbreviations.[5]
-
Keep the container closed except when adding waste.[5]
3. Preparing for Disposal:
-
Solid Waste: Collect unused or expired this compound in its original container or a suitable, labeled waste container.
-
Contaminated Labware: Glassware or other lab materials contaminated with this compound should be treated as hazardous waste.[5] If possible, rinse the items with a suitable solvent, and collect the rinsate as hazardous waste.[5] After triple rinsing, and pending institutional guidelines, the labware may be disposed of as regular trash.[5]
-
Solutions: Do not dispose of solutions containing this compound down the drain.[3] Collect all aqueous and organic solvent solutions in separate, clearly labeled hazardous waste containers.[2]
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[3][4]
-
Ensure all paperwork and container labeling are complete and accurate before collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. SCH 563705 | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
